Glu-Ala-Leu-Phe-Gln-pNA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H46N8O10 |
|---|---|
Molecular Weight |
726.8 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(4-nitroanilino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H46N8O10/c1-19(2)17-26(40-30(46)20(3)37-31(47)24(35)13-16-29(44)45)33(49)41-27(18-21-7-5-4-6-8-21)34(50)39-25(14-15-28(36)43)32(48)38-22-9-11-23(12-10-22)42(51)52/h4-12,19-20,24-27H,13-18,35H2,1-3H3,(H2,36,43)(H,37,47)(H,38,48)(H,39,50)(H,40,46)(H,41,49)(H,44,45)/t20-,24-,25-,26-,27-/m0/s1 |
InChI Key |
SINNUWCKIZVIJU-KKASSDGMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Glu-Ala-Leu-Phe-Gln-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic peptide substrate, Glutamyl-Alanyl-Leucyl-Phenylalanyl-Glutaminyl-p-nitroanilide (Glu-Ala-Leu-Phe-Gln-pNA), serves as a critical tool for the in vitro characterization of specific viral proteases. Its mechanism of action is centered on the enzymatic cleavage of the peptide bond C-terminal to the glutamine residue. This cleavage event liberates the chromogenic molecule p-nitroaniline (pNA), which can be quantified spectrophotometrically, providing a direct measure of protease activity. This guide provides a comprehensive overview of the mechanism of action, kinetic parameters, experimental protocols, and the relevant cellular signaling pathways associated with the proteases that utilize this substrate.
Core Mechanism of Action
The fundamental principle behind the use of this compound as a substrate lies in its specific recognition and cleavage by certain proteases. The peptide sequence mimics the natural cleavage sites of viral polyproteins. Upon enzymatic hydrolysis of the amide bond between the C-terminal glutamine (Gln) and the p-nitroaniline (pNA) moiety, the yellow-colored pNA is released. The rate of pNA formation, which can be monitored by measuring the increase in absorbance at approximately 405 nm, is directly proportional to the enzymatic activity under initial velocity conditions.
The primary enzymes that recognize and cleave this substrate are 3C proteases (3Cpro) from picornaviruses, most notably Human Rhinovirus (HRV) 3C protease, and 3C-like proteases (3CLpro) from other viruses like the Chiba virus. These cysteine proteases play a crucial role in the viral life cycle by processing the viral polyprotein into mature, functional proteins.
Quantitative Data: Enzyme Kinetics
| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Reference |
| H-Glu-Ala-Leu-Phe-Gln-pNA | Human Rhinovirus-14 3C Protease | 840 | [1] |
| LEVLFQ↓M | HRV 3C Protease (C3 variant) | 3.72 x 10³ (± 0.04 x 10³) | |
| LEVLFQ↓G | HRV 3C Protease (wild type) | 4.73 x 10³ (± 0.01 x 10³) |
Experimental Protocols
Enzyme Activity Assay for HRV 3C Protease
This protocol outlines a typical method for determining the kinetic parameters of HRV 3C protease using a chromogenic pNA substrate.
1. Materials:
-
Enzyme: Purified Human Rhinovirus 3C Protease.
-
Substrate: this compound.
-
Assay Buffer: 50 mM Tris-HCl or HEPES buffer (pH 7.5-8.0), 150 mM NaCl, 1 mM EDTA, and 1-5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). The optimal pH for Chiba virus 3C-like protease is around 8.6.[2]
-
p-Nitroaniline (pNA) Standard: A stock solution of known pNA concentration for generating a standard curve.
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
2. Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it on ice.
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired concentrations in the assay buffer.
-
Prepare a series of pNA standards of known concentrations in the assay buffer.
-
-
Standard Curve Generation:
-
Measure the absorbance of the pNA standards at 405 nm.
-
Plot the absorbance values against the corresponding pNA concentrations to generate a standard curve. The slope of this line will be used to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient for p-nitroaniline at 405 nm is approximately 11,500 M⁻¹cm⁻¹.
-
-
Enzyme Assay:
-
Set up a reaction mixture in a cuvette or microplate well containing the assay buffer and the desired concentration of the this compound substrate.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known concentration of the HRV 3C protease.
-
Monitor the increase in absorbance at 405 nm over time. Record data at regular intervals to determine the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of absorbance change to the rate of pNA formation (in M/s) using the molar extinction coefficient of pNA determined from the standard curve.
-
To determine the Michaelis-Menten constants (Km and Vmax), repeat the assay with varying substrate concentrations.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]) and fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]).
-
The turnover number (kcat) can be calculated from the Vmax and the enzyme concentration ([E]) used in the assay: kcat = Vmax / [E].
-
Signaling Pathways and Logical Relationships
The cleavage of substrates like this compound by viral proteases is a model for how these enzymes disrupt host cell functions. HRV 3C protease targets several key cellular proteins, leading to the modulation of critical signaling pathways.
HRV 3C Protease and Apoptosis Regulation via RIPK1 Cleavage
HRV 3C protease can cleave Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial regulator of apoptosis and necroptosis. This cleavage can interfere with the formation of signaling complexes required for these programmed cell death pathways, potentially to the advantage of the virus.
Caption: HRV 3C protease cleaves RIPK1, inhibiting apoptosis signaling.
Disruption of Nucleocytoplasmic Transport by HRV 3C Protease
HRV 3C protease can also target and cleave nucleoporins, which are essential components of the nuclear pore complex (NPC). Specifically, Nup153 has been identified as a target. Cleavage of nucleoporins disrupts the transport of molecules between the nucleus and the cytoplasm, a process vital for normal cellular function and antiviral responses.
Caption: HRV 3C protease disrupts nucleocytoplasmic transport via Nup153 cleavage.
Experimental Workflow for Kinetic Analysis
The following diagram illustrates the logical flow of an experiment to determine the kinetic parameters of a protease using a chromogenic substrate.
References
physical and chemical properties of Glu-Ala-Leu-Phe-Gln-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide, Glu-Ala-Leu-Phe-Gln-pNA (Glutamic acid-Alanine-Leucine-Phenylalanine-Glutamine-para-nitroanilide), is a chromogenic substrate crucial for the characterization and screening of specific viral proteases. Its primary application lies in the study of 3C-like proteases (3CLpro), which are essential for the replication of various viruses, including picornaviruses like human rhinovirus (HRV) and caliciviruses like the Chiba virus.[1][2] The peptide sequence mimics the natural cleavage site of the viral polyprotein, and upon cleavage by the protease, it releases para-nitroanilide (pNA), a yellow chromophore that can be quantified spectrophotometrically. This property makes it an invaluable tool in high-throughput screening for antiviral drug discovery.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its proper handling, storage, and use in experimental settings. The peptide is typically supplied in a lyophilized form and may be present as a trifluoroacetate (TFA) salt, a remnant from the purification process, which can enhance its solubility.[2][3]
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₆N₈O₁₀ | [1][2][4] |
| Molecular Weight | 726.78 g/mol | [1][5] |
| Alternate Molecular Weight | 726.79 g/mol | [2][4] |
| Amino Acid Sequence | H-Glu-Ala-Leu-Phe-Gln-pNA | [2] |
| Appearance | Typically a white to off-white lyophilized powder |
Solubility and Stability
-
Storage and Stability : To ensure its integrity, the lyophilized peptide should be stored at low temperatures, with recommendations ranging from room temperature for short-term storage in the continental US to –20 ± 5 °C for long-term storage.[1][2] A related succinylated peptide is advised to be stored at temperatures below -15°C, under an inert gas like nitrogen, and protected from light.[6]
Applications in Protease Assays
This compound is a well-established substrate for the 3C protease of human rhinovirus-14 (HRV-14) and the 3C-like protease of the Chiba virus.[1][2] The kinetic parameter for the hydrolysis of this substrate by HRV-14 3C protease has been determined to have a kcat/Km value of 840 M⁻¹s⁻¹.[2]
General Protease Assay Protocol
The following is a generalized protocol for a colorimetric protease assay using this compound. The specific concentrations and incubation times may need to be optimized for the particular enzyme and experimental conditions.
Materials:
-
This compound substrate
-
Purified protease (e.g., HRV-14 3C protease)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
DMSO for substrate stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve the lyophilized this compound in DMSO to a concentration of 10 mM.
-
Prepare Working Solutions:
-
Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).
-
Prepare a solution of the protease in the assay buffer at the desired concentration.
-
-
Assay Setup:
-
Add the protease solution to the wells of the 96-well microplate.
-
Include control wells with assay buffer only (no enzyme) to measure background substrate hydrolysis.
-
-
Initiate Reaction: Add the substrate working solution to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measurement: Monitor the increase in absorbance at 405 nm over time using a microplate reader. The rate of pNA release is directly proportional to the protease activity.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for a protease inhibition assay using this compound, a common application in drug discovery.
References
The Specificity of Glu-Ala-Leu-Phe-Gln-pNA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the substrate specificity of the chromogenic peptide Glu-Ala-Leu-Phe-Gln-pNA. Designed for researchers, scientists, and drug development professionals, this document details the enzymatic cleavage of this substrate, focusing on the kinetic parameters of relevant proteases. It also provides comprehensive experimental protocols and visual representations of associated biochemical pathways and workflows.
Executive Summary
The peptide substrate, this compound, and its N-terminally succinylated form (Suc-Glu-Ala-Leu-Phe-Gln-pNA) are well-established tools for the characterization of specific viral proteases. The cleavage of the p-nitroanilide (pNA) group from the C-terminus of the glutamine (Gln) residue results in a measurable colorimetric change, providing a straightforward method for assessing enzyme activity. This substrate predominantly displays high specificity for the 3C and 3C-like proteases of the Picornaviridae family, which includes a wide range of human pathogens. Understanding the precise specificity and kinetics of this substrate is crucial for the development of targeted antiviral therapeutics.
Protease Specificity and Quantitative Data
The primary class of enzymes that efficiently cleave the this compound substrate are the 3C proteases (3Cpro) and 3C-like proteases (3CLpro) from picornaviruses, such as human rhinoviruses (HRV) and enteroviruses. These cysteine proteases play a critical role in the viral life cycle by processing the viral polyprotein. The recognition sequence Leu-Phe-Gln is a key determinant for substrate binding and cleavage.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| Human Rhinovirus 14 3C Protease | H-Glu-Ala-Leu-Phe-Gln-pNA | N/A | N/A | 840 | [1][2] |
| Chiba virus 3C-like Protease (CVP) | This compound | N/A | N/A | N/A | [3] |
N/A: Data not available in the searched resources.
Experimental Protocols
Chromogenic Assay for 3C Protease Activity
This protocol outlines a typical procedure for measuring the activity of a 3C protease using this compound.
Materials:
-
Purified 3C protease
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the purified 3C protease in cold Assay Buffer to the desired concentration. Keep the enzyme on ice.
-
Assay Setup: In a 96-well microplate, add the appropriate volume of Assay Buffer.
-
Initiation of Reaction: Add the diluted enzyme solution to each well.
-
Substrate Addition: To start the reaction, add the substrate solution to each well. The final volume should be consistent across all wells (e.g., 100 µL).
-
Incubation and Measurement: Immediately place the microplate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes). The rate of pNA release is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of released pNA can be determined using the molar extinction coefficient of pNA at 405 nm (ε = 10,500 M⁻¹cm⁻¹).
Visualizations
Experimental Workflow for Protease Assay
Caption: Workflow for a chromogenic protease assay.
Viral Protease-Mediated Disruption of Innate Immunity
Picornavirus 3C proteases can cleave host cell proteins, thereby disrupting innate immune signaling pathways. A key target is the RIG-I-like receptor (RLR) pathway, which is crucial for detecting viral RNA and initiating an antiviral response. The 3C protease can cleave components of this pathway, such as MAVS (Mitochondrial Antiviral-Signaling protein), leading to the suppression of type I interferon production.
Caption: Picornavirus 3C protease disrupts RIG-I/MAVS signaling.
References
The Significance of EALFQ-pNA as a Chromogenic Substrate for Human Rhinovirus 14 3C Protease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptide sequence EALFQ-pNA serves as a critical tool in the study of picornaviruses, particularly Human Rhinovirus 14 (HRV-14). This synthetic chromogenic substrate mimics the natural 2C/3A cleavage site within the viral polyprotein, enabling the specific and sensitive detection of HRV-14 3C protease (3Cpro) activity. This enzyme is essential for viral replication, making it a prime target for the development of antiviral therapeutics. This technical guide provides an in-depth analysis of the EALFQ-pNA substrate, including its biochemical significance, detailed experimental protocols for its use in enzymatic assays, and a summary of its application in inhibitor screening. Furthermore, this guide visualizes the viral polyprotein processing pathway and the experimental workflow for 3C protease activity measurement.
Introduction: The Role of HRV-14 3C Protease and the EALFQ-pNA Substrate
Human rhinoviruses are the primary causative agents of the common cold and are members of the Picornaviridae family. These viruses translate their single-stranded RNA genome into a single large polyprotein. This polyprotein must be cleaved into individual structural and non-structural proteins for the virus to replicate and assemble new virions. The viral 3C protease, a cysteine protease, is responsible for the majority of these cleavages, making it an indispensable enzyme for the viral life cycle.[1] The high degree of conservation of the 3C protease active site across many rhinovirus serotypes and related enteroviruses makes it an attractive target for the development of broad-spectrum antiviral drugs.[1][2]
The EALFQ-pNA peptide is a synthetic substrate designed to facilitate the study of HRV-14 3C protease. The "EALFQ" sequence represents the P5 to P1 residues of the natural 2C/3A cleavage site in the HRV-14 polyprotein. The C-terminus is conjugated to p-nitroaniline (pNA), a chromophore. In its intact peptide form, pNA is colorless. However, upon cleavage of the amide bond between the glutamine (Q) residue and pNA by the 3C protease, free pNA is released, which imparts a yellow color that can be quantified spectrophotometrically at approximately 405 nm. This colorimetric assay provides a simple and continuous method for measuring the enzymatic activity of HRV-14 3C protease.[3]
Quantitative Data: Kinetic Parameters of HRV-14 3C Protease and its Inhibition
The EALFQ-pNA substrate has been instrumental in characterizing the kinetic properties of HRV-14 3C protease and evaluating the potency of its inhibitors.
Table 1: Kinetic Parameters of HRV-14 3C Protease with EALFQ-pNA Substrate
| Parameter | Value | Conditions | Reference |
| kcat/Km | 840 M⁻¹s⁻¹ | Not specified | [4] |
Table 2: Inhibition of HRV-14 3C Protease Activity Using EALFQ-pNA as a Substrate
| Inhibitor | Parameter | Value | Notes | Reference |
| Rupintrivir (AG7088) | k(obs)/[I] | 1,470,000 ± 440,000 M⁻¹s⁻¹ | Irreversible inhibitor | [1] |
| Rupintrivir (AG7088) | EC₅₀ | 0.023 µM (mean) | In H1-HeLa and MRC-5 cell protection assays | [1] |
| Compound 1 | Kobs/[I] | 223,000 M⁻¹s⁻¹ | Irreversible inhibitor | [1] |
| Homophthalimides (e.g., LY343813, LY343814) | IC₅₀ | Low-micromolar range | Specific for 2A protease over 3C protease | [5] |
Experimental Protocols
General Colorimetric Assay for HRV-14 3C Protease Activity
This protocol is a generalized procedure based on commonly cited methodologies for measuring HRV-14 3C protease activity using the EALFQ-pNA substrate.
Materials:
-
Purified recombinant HRV-14 3C protease
-
EALFQ-pNA substrate
-
Assay Buffer: 25 mM HEPES (pH 7.5-8.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
-
Inhibitor compounds (if applicable), dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of EALFQ-pNA in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentration in the Assay Buffer. A typical final substrate concentration is 250 µM.[5]
-
Dilute the purified HRV-14 3C protease to the desired working concentration in the Assay Buffer. A typical final enzyme concentration is 0.2 µM.[5]
-
-
Assay Setup:
-
In a 96-well microplate, add the components in the following order:
-
Assay Buffer
-
Inhibitor or vehicle control (e.g., DMSO)
-
HRV-14 3C protease solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding the EALFQ-pNA substrate solution to each well.
-
The final reaction volume is typically 200 µL.[5]
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 30 minutes).[5]
-
-
Data Analysis:
-
Determine the initial velocity of the reaction by calculating the slope of the linear portion of the absorbance versus time curve.
-
For inhibitor studies, plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value.
-
Assay for Irreversible Inhibitors
For irreversible inhibitors such as Rupintrivir (AG7088), the kinetic parameter of interest is the inactivation rate constant (k(obs)/[I]).
Procedure:
-
Follow the general assay protocol, but pre-incubate the enzyme with various concentrations of the irreversible inhibitor for different time points.
-
At each time point, initiate the reaction by adding the EALFQ-pNA substrate.
-
Measure the residual enzyme activity.
-
Plot the natural logarithm of the residual activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed inactivation rate (k(obs)).
-
Plot k(obs) versus the inhibitor concentration ([I]). The slope of this second plot gives the inactivation rate constant (k(obs)/[I]).
Visualizations
HRV-14 Polyprotein Processing Cascade
The following diagram illustrates the proteolytic processing of the Human Rhinovirus 14 polyprotein by the viral proteases 2A and 3C. The 3C protease is responsible for the majority of the cleavage events.
Caption: HRV-14 Polyprotein Processing Pathway.
Experimental Workflow for HRV-14 3C Protease Assay
The following diagram outlines the key steps in performing a colorimetric assay to measure the activity of HRV-14 3C protease using the EALFQ-pNA substrate.
Caption: Workflow for HRV-14 3C Protease Assay.
Conclusion
The EALFQ-pNA peptide is a valuable and widely used tool for the study of Human Rhinovirus 14 3C protease. Its specificity and the simplicity of the resulting colorimetric assay make it ideal for high-throughput screening of potential antiviral inhibitors. The data generated using this substrate, such as the kinetic parameters of the enzyme and the potency of inhibitors like Rupintrivir, have been crucial in the development of novel therapeutics against the common cold and other picornaviral infections. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to utilize this important reagent in their work to combat rhinovirus infections.
References
- 1. In Vitro Antiviral Activity of AG7088, a Potent Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Resistance Study of Rupintrivir, a Novel Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antiviral activity of AG7088, a potent inhibitor of human rhinovirus 3C protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and History of Rhinovirus 3C Protease Substrates
Human rhinoviruses (HRVs), the primary cause of the common cold, are single-stranded RNA viruses from the Picornaviridae family.[1][2] Their replication is critically dependent on the proteolytic processing of a single, large polyprotein into functional viral components. This task is primarily carried out by the virally encoded 3C protease (3Cpro), a cysteine protease with a chymotrypsin-like fold.[1][3][4] The essential role of 3Cpro in the viral life cycle has made it a prime target for the development of antiviral therapeutics.[1][5][6] This guide provides a comprehensive overview of the discovery and history of HRV 3C protease substrates, detailing the key scientific milestones, experimental methodologies, and our current understanding of its function.
The Dawn of Discovery: Unraveling Viral Polyprotein Processing
The initial breakthrough in understanding picornavirus replication came with the realization that the viral genome is translated into a single, large polyprotein.[2][7] Subsequent research revealed that this polyprotein is not functional until it is cleaved into mature structural and non-structural proteins.[2][4]
Two viral proteases were identified as responsible for this processing: 2A protease (2Apro) and 3C protease.[2] The 2A protease performs the initial cleavage at its own N-terminus, separating the P1 capsid protein precursor from the P2 and P3 non-structural protein regions.[2][8] The 3C protease, often in its precursor form 3CD, is then responsible for the majority of the remaining cleavages within the polyprotein.[1][2][4] This hierarchical processing is essential for generating the full complement of proteins required for viral replication and assembly.
Defining the Rules: Substrate Specificity of 3C Protease
Early studies using purified 3C protease and synthetic peptides corresponding to the viral polyprotein cleavage junctions were instrumental in defining its substrate specificity.[9][10] These experiments established that HRV 3Cpro has a strong preference for cleaving between a glutamine (Gln) and a glycine (Gly) residue.[6][11][12]
The consensus cleavage site, often referred to as the "PreScission Site," is typically Leu-Glu-Val-Leu-Phe-Gln↓Gly-Pro (where ↓ indicates the scissile bond).[13][14] However, there is variability across the different cleavage sites within the polyprotein. Research has shown that a minimum of six amino acids (e.g., Thr-Leu-Phe-Gln↓Gly-Pro) can be recognized and cleaved, but flanking residues, particularly at the P5 position, can enhance cleavage efficiency by an order of magnitude.[9]
Table 1: Known HRV 3C Protease Cleavage Sites in the Viral Polyprotein
| Cleavage Junction | P4 | P3 | P2 | P1 | P1' | P2' | P3' | P4' |
|---|---|---|---|---|---|---|---|---|
| VP2/VP3 | Ala | Thr | Gln | Gln | Gly | Asn | Val | Leu |
| VP3/VP1 | Glu | Arg | Ala | Gln | Gly | Pro | Asn | Leu |
| 2A/2B | Ala | Thr | Thr | Gln | Gly | Leu | Pro | His |
| 2B/2C | Val | Ile | Glu | Gln | Gly | Pro | Asn | Met |
| 2C/3A | Glu | Thr | Leu | Gln | Gly | Pro | Val | Ala |
| 3A/3B | Glu | Ala | Arg | Gln | Gly | Pro | Tyr | His |
| 3B/3C | Glu | Thr | Val | Gln | Gly | Pro | Asn | Lys |
| 3C/3D | Glu | Arg | Ile | Gln | Gly | Gly | Asn | Pro |
Note: Data compiled from canonical picornavirus processing maps. The P1-P1' Gln-Gly pair is highly conserved.
More advanced techniques have allowed for a quantitative analysis of substrate specificity. A Yeast Endoplasmic Reticulum Sequestration Screening (YESS) strategy was developed to characterize the specificity of HRV 3Cpro in a high-throughput manner.[15][16] This work confirmed the absolute requirement for Gln at the P1 position (though Glu is also tolerated) and a strong preference for small residues like Gly, Ala, Cys, or Ser at the P1' position.[15][16][17] The S1' binding pocket of the enzyme is stringent, accommodating only residues with short or no side chains.[15]
Table 2: Kinetic Parameters of HRV 3C Protease for Various Substrates
| Substrate Sequence | KM (mM) | kcat (s-1) | kcat/KM (mM-1·s-1) | Reference |
|---|---|---|---|---|
| LEVLFQ↓GP (wt) | - | - | 4.73 ± 0.01 | [18] |
| LEVLFQ↓AP | - | - | 0.91 ± 0.01 | [18] |
| LEVLFQ↓SP | - | - | 0.44 ± 0.01 | [18] |
| LEVLFQ↓CP | - | - | 0.39 ± 0.01 | [18] |
| LEVLFQ↓GM | - | - | 3.72 ± 0.04 | [18] |
| Ac-MEALFQGPLQYKDL-NH2 | - | - | 0.97 (µM-1·s-1) | [19] |
| MEALFQGPLQYKE(fluorescein)L | - | - | 1.10 (µM-1·s-1) |[19] |
Hijacking the Host: Discovery of Cellular Substrates
A pivotal shift in understanding HRV pathogenesis came with the discovery that 3Cpro targets not only the viral polyprotein but also a specific set of host cell proteins.[8][20] These cleavages are a key viral strategy to shut down host cell defenses and redirect cellular machinery for viral replication.
The precursors of 3Cpro, namely 3CD and 3CD', are localized to the nucleus of infected cells early in the infection cycle.[21] This localization is critical for their function in cleaving nuclear proteins. Key host substrates discovered to date include:
-
Nucleoporins (Nups): HRV infection disrupts nucleocytoplasmic transport by cleaving components of the nuclear pore complex. While 2Apro targets Nup62 and Nup98, studies have definitively shown that 3C protease is the mediator of Nup153 cleavage.[7][22]
-
Transcription Factors: To inhibit host cell transcription, 3Cpro and its precursors cleave the transcription factor OCT-1.[21]
-
Nuclear and Nucleolar Proteins: 3Cpro activity leads to the cleavage and redistribution of the nucleolar protein nucleolin.[22]
-
Translation Initiation Factors: While the cleavage of eukaryotic initiation factor 4G (eIF4G) is a hallmark of picornavirus infection that shuts down cap-dependent host translation, this function in rhinoviruses is primarily attributed to the 2A protease.[23][24][25]
Table 3: Known Host Cell Substrates of HRV 3C Protease and Functional Consequences
| Host Substrate | Cellular Location | Consequence of Cleavage |
|---|---|---|
| Nup153 | Nuclear Pore Complex | Disruption of nucleocytoplasmic transport.[22] |
| OCT-1 | Nucleus | Inhibition of host cell RNA transcription.[21] |
| Nucleolin | Nucleolus | Redistribution out of the nucleolus, potential disruption of ribosome biogenesis.[22] |
The Toolkit: Experimental Protocols for Substrate Discovery
A variety of experimental techniques have been developed and refined over the years to identify and characterize protease substrates.
-
Peptide Cleavage with HPLC: This foundational method involves incubating the purified protease with a synthetic peptide substrate. The reaction is stopped at various time points, and the products (cleaved peptide fragments) are separated from the substrate using High-Performance Liquid Chromatography (HPLC) and quantified.[10][19] This allows for the determination of kinetic parameters.
-
Colorimetric Assays: These assays utilize synthetic peptides where the P1' residue is replaced with a chromogenic reporter molecule like p-nitroaniline (pNA).[4] Upon cleavage of the Gln-pNA bond, the released p-nitroaniline is yellow and can be measured spectrophotometrically, providing a continuous readout of enzyme activity.[4]
-
FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays are a highly sensitive and widely used method, particularly for high-throughput screening.[26][27][28] A substrate peptide is synthesized with a donor fluorophore on one end and an acceptor (quencher) on the other. In the intact state, the proximity of the pair allows energy transfer, and fluorescence is quenched. Upon cleavage by the protease, the donor and acceptor are separated, resulting in an increase in donor fluorescence that can be monitored in real-time.[26][29][30]
-
Western Blotting: To validate substrate cleavage in a cellular context, cells are infected with HRV or transfected with a plasmid expressing the protease. Cell lysates are then collected and analyzed by Western blotting using an antibody specific to the suspected host substrate. The disappearance of the full-length protein band and/or the appearance of smaller cleavage products confirms the processing event.[7][22]
-
Cell-Based FRET Sensors: This technique adapts the FRET assay for use in living cells. A plasmid encoding a FRET sensor (e.g., CFP-Substrate-YFP) is co-expressed with the protease. Cleavage of the sensor can be monitored by fluorescence microscopy or flow cytometry, providing a dynamic view of protease activity in its native environment.[29][30]
-
Degradomics (N-terminomics): Modern proteomics-based approaches provide an unbiased, global method for substrate discovery.[28] Techniques like subtiligase-mediated N-terminomics involve treating cell lysates with the protease of interest. The newly generated N-termini of cleaved substrates are specifically labeled and enriched, and then identified by mass spectrometry.[31] This powerful approach allows for the large-scale identification of substrates and their precise cleavage sites within the entire proteome.
Conclusion and Future Outlook
The journey to understand HRV 3C protease substrates has progressed from identifying cleavage sites in the viral polyprotein to uncovering a sophisticated network of host-virus interactions. The discovery that 3Cpro systematically dismantles key cellular proteins has provided profound insights into viral pathogenesis. The development of robust experimental protocols, from simple peptide assays to complex degradomics, has been crucial to this progress.
This detailed knowledge of substrate recognition is the bedrock of modern drug development efforts targeting 3Cpro. By understanding the precise requirements of the enzyme's active site, researchers can design potent and specific inhibitors that block viral replication.[5][12] Future research will likely focus on identifying the complete repertoire of host substrates for 3Cpro across different cell types and understanding the downstream consequences of these cleavage events. This will not only illuminate new aspects of rhinovirus biology but also potentially uncover novel therapeutic targets to combat the common cold and its severe complications.
References
- 1. Human rhinovirus 3C protease as a potential target for the development of antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Rhinoviruses and Its Protease - Creative Diagnostics [creative-diagnostics.com]
- 3. Structure of human rhinovirus 3C protease reveals a trypsin-like polypeptide fold, RNA-binding site, and means for cleaving precursor polyprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HRV14 3C Protease Substrates, Human Rhinovirus-14 Protease Substrates [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of non-covalent rhinovirus 3Cpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses [frontiersin.org]
- 7. Rhinovirus 3C Protease Facilitates Specific Nucleoporin Cleavage and Mislocalisation of Nuclear Proteins in Infected Host Cells | PLOS One [journals.plos.org]
- 8. uniprot.org [uniprot.org]
- 9. Substrate requirements of human rhinovirus 3C protease for peptide cleavage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cleavage of small peptides in vitro by human rhinovirus 14 3C protease expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HRV3C - Creative Enzymes [creative-enzymes.com]
- 12. pnas.org [pnas.org]
- 13. agscientific.com [agscientific.com]
- 14. genscript.com [genscript.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative Analysis of the Substrate Specificity of Human Rhinovirus 3C Protease and Exploration of Its Substrate Recognition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Rhinovirus 3C protease catalyzes efficient cleavage of a fluorescein-labeled peptide affording a rapid and robust assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Picornavirus 3C Proteins Intervene in Host Cell Processes through Proteolysis and Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbiologyresearch.org [microbiologyresearch.org]
- 22. Rhinovirus 3C Protease Facilitates Specific Nucleoporin Cleavage and Mislocalisation of Nuclear Proteins in Infected Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. Foot-and-Mouth Disease Virus 3C Protease Induces Cleavage of Translation Initiation Factors eIF4A and eIF4G within Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. FRET HRV-3C substrate [protean.bio]
- 27. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. A Cell-based Fluorescence Resonance Energy Transfer (FRET) Sensor Reveals Inter- and Intragenogroup Variations in Norovirus Protease Activity and Polyprotein Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Identification of Human Host Substrates of the SARS-CoV-2 Mpro and PLpro Using Subtiligase N-Terminomics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of Glu-Ala-Leu-Phe-Gln-pNA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic peptide Glu-Ala-Leu-Phe-Gln-pNA serves as a crucial tool in biochemical assays, primarily as a chromogenic substrate for viral proteases like the Chiba virus 3C-like protease (CVP) and human rhinovirus 3C protease.[1][2][3] Accurate and consistent experimental results hinge on the proper solubilization of this peptide. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for determining its solubility in various buffers, and a typical workflow for its use in enzymatic assays.
Physicochemical Properties and Predicted Solubility
The solubility of a peptide is largely dictated by its amino acid composition, including the polarity and charge of the residues.[4] The sequence this compound contains both hydrophobic residues (Leu, Phe) and polar/charged residues (Glu, Gln). To predict its solubility, we can analyze its net charge at different pH values.
Charge Analysis of this compound:
| Residue/Terminus | Charge at pH < 2 | Charge at pH ~7 | Charge at pH > 10 |
| N-terminus (NH3+) | +1 | +1 | 0 |
| Glutamic Acid (Glu) | 0 | -1 | -1 |
| Alanine (Ala) | 0 | 0 | 0 |
| Leucine (Leu) | 0 | 0 | 0 |
| Phenylalanine (Phe) | 0 | 0 | 0 |
| Glutamine (Gln) | 0 | 0 | 0 |
| C-terminus (pNA) | 0 | 0 | 0 |
| Net Charge | +1 | 0 | -1 |
At a neutral pH of approximately 7, the peptide is predicted to have a net charge of zero, which can often lead to lower solubility in aqueous solutions and a tendency to aggregate.[5] Therefore, adjusting the pH or using organic solvents may be necessary to achieve the desired concentration.
Recommended Solubilization Strategy
Based on the physicochemical properties, a systematic approach is recommended to determine the optimal solvent. It is always advisable to test the solubility with a small amount of the peptide before dissolving the entire stock.[6][7]
Table 1: Recommended Solvents for Solubility Testing of this compound
| Priority | Solvent/Buffer System | Rationale |
| 1 | Deionized, sterile water | Always the first choice for its compatibility with biological assays.[8] |
| 2 | Aqueous basic buffer (e.g., 0.1 M Ammonium Bicarbonate, pH ~8) or dilute NH4OH | The peptide has a net negative charge at slightly basic pH, which should enhance solubility.[4][7] |
| 3 | Aqueous acidic buffer (e.g., 10% Acetic Acid) | At acidic pH, the peptide will have a net positive charge, which may also improve solubility.[7][9] |
| 4 | Organic Solvents (e.g., DMSO, DMF) | For highly hydrophobic peptides or if aqueous solutions fail, a small amount of an organic solvent can be used to create a stock solution, which is then diluted into the aqueous assay buffer.[7][8] Note that DMSO may not be suitable for peptides containing Cys or Met due to potential oxidation.[7] |
Experimental Protocol for Determining Solubility
This protocol provides a step-by-step method for systematically determining the solubility of this compound in a buffer of choice.
Materials:
-
This compound peptide
-
Sterile, deionized water
-
A selection of buffers (e.g., PBS, Tris-HCl, Ammonium Bicarbonate) at various pH values
-
Organic solvents (e.g., DMSO, DMF)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Spectrophotometer
Procedure:
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.[6]
-
Initial Test: Weigh a small, known amount of the peptide (e.g., 1 mg) into a microcentrifuge tube.
-
Solvent Addition:
-
Begin by adding a small volume of the primary buffer of interest (e.g., 100 µL of PBS, pH 7.4) to achieve a high target concentration (e.g., 10 mg/mL).
-
Vortex the tube for 30-60 seconds.
-
-
Assessing Solubility:
-
Visually inspect the solution. A clear solution indicates that the peptide is soluble at that concentration. A cloudy or hazy solution, or the presence of visible particles, indicates poor solubility.
-
If the peptide is not fully dissolved, proceed with the following steps sequentially.
-
-
Aiding Dissolution:
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes, or use a probe sonicator for short bursts, ensuring the sample does not overheat.[6] Re-examine for clarity.
-
pH Adjustment: If using a non-buffered aqueous solution, or if the buffer's pH can be slightly altered, add a small amount of dilute acid (e.g., 10% acetic acid) or base (e.g., 0.1 M ammonium bicarbonate) and observe for any changes in solubility.[5]
-
-
Testing Alternative Solvents:
-
If the peptide remains insoluble, prepare a new sample and test the next recommended solvent from Table 1.
-
For organic solvents, dissolve the peptide in a minimal volume of DMSO or DMF and then slowly add the aqueous buffer of choice while vortexing to the desired final concentration.[9] Be mindful that the final concentration of the organic solvent should be compatible with the intended downstream assay.
-
-
Quantitative Measurement (Optional):
-
To determine the maximum solubility, create a saturated solution.
-
Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved peptide.[6]
-
Carefully remove the supernatant and measure its absorbance at a characteristic wavelength for the p-nitroanilide (pNA) group (typically around 315 nm for the intact peptide, or 405-410 nm after cleavage) or use a colorimetric peptide assay to determine the peptide concentration.[10]
-
Application in a Protease Activity Assay
This compound is a chromogenic substrate. Upon cleavage by a protease between the Glutamine (Gln) and the p-nitroanilide (pNA) group, the released pNA is yellow and can be quantified spectrophotometrically. The following diagram illustrates a typical experimental workflow.
Caption: A typical workflow for a protease activity assay using a chromogenic substrate.
Logical Pathway for Solvent Selection
The choice of solvent is a critical step that can significantly impact experimental outcomes. The following diagram outlines the decision-making process for solubilizing this compound.
Caption: A logical decision tree for selecting an appropriate solvent for the peptide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suc-Glu-Ala-Leu-Phe-Gln-pNA | CymitQuimica [cymitquimica.com]
- 3. mybiosource.com [mybiosource.com]
- 4. bachem.com [bachem.com]
- 5. biobasic.com [biobasic.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. genscript.com [genscript.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Stability and Storage of the Chromogenic Peptide Substrate Glu-Ala-Leu-Phe-Gln-pNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chromogenic peptide substrate, Glutamic acid-Alanine-Leucine-Phenylalanine-Glutamine-p-nitroanilide (Glu-Ala-Leu-Phe-Gln-pNA). This peptide is a known substrate for the Chiba virus 3C-like protease (CVP) and is utilized in assays to screen for protease inhibitors.[1] Understanding its stability is critical for obtaining reliable and reproducible experimental results. This document outlines recommended storage for both solid and solution forms, discusses potential degradation pathways, and provides a generalized protocol for conducting stability studies.
Recommended Storage Conditions
Proper storage is paramount to maintaining the integrity and performance of this compound. The following table summarizes the recommended conditions based on supplier data sheets.
| Form | Temperature | Duration | Notes |
| Solid (Lyophilized Powder) | -80°C | Up to 2 years | Recommended for long-term storage. Should be stored in a desiccator to protect from moisture. |
| -20°C | Suitable for shorter-term storage. | ||
| Stock Solution | -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Handling Recommendations for Solutions:
-
Solubility: To prepare stock solutions, dimethyl sulfoxide (DMSO) is a common solvent. If solubility is an issue, warming the solution to 37°C and using an ultrasonic bath for a short period can aid in dissolution.
-
Aqueous Buffers: For working solutions, the peptide is often diluted in aqueous buffers. It is important to note that the stability of chromogenic substrates can be significantly reduced in alkaline buffers.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, peptides, in general, are susceptible to several modes of chemical and physical degradation. Understanding these potential pathways is crucial for designing stability studies and interpreting results.
Chemical Degradation:
-
Hydrolysis: Cleavage of the peptide bonds can occur, particularly at acidic or basic pH. The glutamine residue may also be susceptible to deamidation.
-
Oxidation: Residues such as phenylalanine can be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the peptide and the p-nitroanilide chromophore.
Physical Instability:
-
Aggregation: Peptides can be prone to aggregation, especially at high concentrations or in certain buffer conditions.
-
Adsorption: The peptide may adsorb to the surfaces of storage vials, leading to a decrease in the effective concentration.
The following diagram illustrates a general workflow for investigating these potential degradation pathways through forced degradation studies.
References
Methodological & Application
Application Notes and Protocols for 3C Protease Assay Using Glu-Ala-Leu-Phe-Gln-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Rhinovirus (HRV) 3C protease (3Cpro) is a cysteine protease essential for the replication of picornaviruses, including rhinoviruses that are the primary cause of the common cold. The protease cleaves the viral polyprotein at specific sites, most commonly at glutamine-glycine (Gln-Gly) junctions, to release functional viral proteins. Its critical role in the viral life cycle makes it an attractive target for the development of antiviral therapeutics.
This document provides a detailed protocol for a colorimetric assay to measure the activity of 3C protease using the chromogenic substrate Glu-Ala-Leu-Phe-Gln-pNA (pNA stands for p-nitroanilide). In this assay, the 3C protease cleaves the peptide bond on the C-terminal side of the glutamine residue, releasing the p-nitroaniline moiety. The free pNA has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. This assay is a simple and robust method for determining 3C protease activity, characterizing enzyme kinetics, and screening for potential inhibitors.
Principle of the Assay
The assay is based on the specific recognition and cleavage of the peptide substrate by the 3C protease. The substrate, this compound, mimics a natural cleavage site for the enzyme. Upon cleavage, the p-nitroaniline group is released, leading to an increase in absorbance at 405 nm, which is directly proportional to the enzymatic activity.
Enzymatic Reaction```dot
Caption: General workflow for a 3C protease assay.
Detailed Protocol for 3C Protease Activity Assay
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C. On the day of the experiment, bring the buffer to room temperature and add DTT to a final concentration of 1 mM.
-
Prepare a stock solution of the this compound substrate in DMSO. A typical stock concentration is 10 mM.
-
Dilute the 3C protease to the desired working concentration in the Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the nanomolar range.
-
-
Assay Procedure:
-
Set up the reactions in a 96-well microplate. For a standard 100 µL reaction volume, add the components in the following order:
-
Assay Buffer (to bring the final volume to 100 µL)
-
3C Protease
-
-
Mix gently by pipetting.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately place the microplate in a plate reader pre-set to the desired temperature (e.g., 25°C or 37°C).
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes (kinetic assay).
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the absorbance at 405 nm.
-
-
Data Analysis:
-
For a kinetic assay, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
The rate of pNA production can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of pNA (typically ~10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
For an endpoint assay, subtract the absorbance of a blank well (containing all components except the enzyme) from the absorbance of the sample wells.
-
Protocol for 3C Protease Inhibitor Screening
-
Reagent Preparation:
-
Prepare reagents as described in the activity assay protocol.
-
Prepare serial dilutions of the inhibitor compounds in the Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1-2%).
-
-
Assay Procedure:
-
Set up the reactions in a 96-well microplate. For a 100 µL reaction volume, add the components in the following order:
-
Assay Buffer
-
Inhibitor solution (or solvent control)
-
3C Protease
-
-
Mix gently and pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate solution.
-
-
Data Acquisition and Analysis:
-
Follow the data acquisition steps as described for the activity assay.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.
-
Logical Relationships in Inhibitor Screening
Caption: Decision logic for interpreting inhibitor screening results.
Conclusion
The this compound based colorimetric assay is a reliable, convenient, and high-throughput method for studying 3C protease activity and for the discovery of novel inhibitors. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to implement this assay in their workflows. Careful optimization of assay conditions is recommended to ensure high-quality and reproducible results.
Application Notes and Protocols for High-Throughput Screening Using Glu-Ala-Leu-Phe-Gln-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide substrate, Glutamic acid-Alanine-Leucine-Phenylalanine-Glutamine-para-nitroanilide (Glu-Ala-Leu-Phe-Gln-pNA), is a valuable tool for the high-throughput screening (HTS) of inhibitors against specific viral proteases. This chromogenic substrate is recognized and cleaved by viral 3C and 3C-like proteases, which are essential enzymes for viral replication. The cleavage of the amide bond C-terminal to the glutamine residue releases the yellow chromophore, para-nitroaniline (pNA). The rate of pNA release, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity. This assay principle provides a robust and straightforward method for identifying potential antiviral compounds that inhibit these critical proteases.
The primary targets for this substrate include proteases from the Picornaviridae and Caliciviridae families of viruses. Notably, it is a substrate for the 3C-like protease from Chiba virus (a norovirus) and the 3C protease from human rhinovirus (HRV), the causative agent of the common cold. These proteases are responsible for the proteolytic processing of the viral polyprotein, a crucial step in the viral life cycle. Inhibition of these proteases effectively halts viral replication, making them attractive targets for antiviral drug development.
This document provides detailed protocols for utilizing this compound in a high-throughput screening format to identify and characterize inhibitors of viral 3C and 3C-like proteases.
Data Presentation
Enzyme Kinetics
Table 1: Illustrative Kinetic Parameters for a Viral 3C Protease with a Peptide Substrate
| Parameter | Value | Unit |
| Km | 15 | µM |
| Vmax | 120 | nmol/min/mg |
| kcat | 0.8 | s-1 |
| kcat/Km | 5.3 x 104 | M-1s-1 |
Note: These values are for illustrative purposes only and should be determined experimentally for the specific enzyme and substrate used.
Inhibitor Screening: Dose-Response Analysis
A primary application of this HTS assay is the identification and characterization of protease inhibitors. After a primary screen identifies potential hits, a dose-response analysis is performed to determine the half-maximal inhibitory concentration (IC50) of the candidate compounds. Table 2 presents example data from a dose-response experiment for three hypothetical inhibitor compounds against a viral 3C protease using the this compound substrate.
Table 2: Example Dose-Response Data for Viral Protease Inhibitors
| Inhibitor | Concentration (µM) | % Inhibition | IC50 (µM) |
| Compound A | 0.1 | 8 | 2.5 |
| 0.5 | 25 | ||
| 1.0 | 45 | ||
| 2.5 | 52 | ||
| 5.0 | 78 | ||
| 10.0 | 95 | ||
| Compound B | 1 | 12 | 15.2 |
| 5 | 35 | ||
| 10 | 48 | ||
| 20 | 65 | ||
| 50 | 88 | ||
| 100 | 98 | ||
| Compound C | 10 | 5 | >100 |
| 25 | 15 | ||
| 50 | 28 | ||
| 100 | 45 |
Experimental Protocols
Determination of Michaelis-Menten Constants (Km and Vmax)
Objective: To determine the kinetic parameters of the viral protease with the this compound substrate.
Materials:
-
Purified viral 3C or 3C-like protease
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well or 384-well clear-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Dilution Series: Prepare a serial dilution of the this compound substrate in Assay Buffer. A typical concentration range would be from 0 µM to 200 µM.
-
Enzyme Preparation: Dilute the viral protease to a final concentration that yields a linear rate of pNA production for at least 10-15 minutes. The optimal enzyme concentration should be determined empirically.
-
Assay Setup:
-
Add 50 µL of each substrate dilution to triplicate wells of the microplate.
-
Add 50 µL of Assay Buffer without enzyme to a set of wells for blank measurements.
-
-
Initiate Reaction: Add 50 µL of the diluted enzyme to each well containing the substrate. Mix gently by pipetting.
-
Kinetic Measurement: Immediately place the microplate in the plate reader and measure the absorbance at 405 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial velocity (V0) for each substrate concentration from the linear portion of the absorbance vs. time plot. Convert the change in absorbance per minute to the rate of pNA formation using the molar extinction coefficient of pNA (ε405 = 10,500 M-1cm-1) and the path length of the assay volume.
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
High-Throughput Screening (HTS) for Inhibitors
Objective: To screen a compound library for potential inhibitors of the viral protease.
Materials:
-
Purified viral 3C or 3C-like protease
-
This compound substrate
-
Compound library dissolved in DMSO
-
Assay Buffer
-
Positive Control Inhibitor (if available)
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of the microplate. Also, include wells with DMSO only (negative control) and a known inhibitor (positive control).
-
Enzyme Addition: Add diluted viral protease in Assay Buffer to all wells. The final enzyme concentration should be pre-determined to be in the linear range of the assay.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Substrate Addition and Reaction Initiation: Add the this compound substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or near the Km value to ensure sensitivity to competitive inhibitors.
-
Signal Detection: After a fixed incubation time (e.g., 30 minutes), measure the end-point absorbance at 405 nm. Alternatively, for a kinetic assay, monitor the absorbance change over time as described in the kinetic analysis protocol.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (Abscompound - Absblank) / (AbsDMSO - Absblank)] * 100
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition).
-
IC50 Determination for Hit Compounds
Objective: To determine the potency of the identified hit compounds.
Procedure:
-
Compound Dilution Series: Prepare a serial dilution of the hit compounds (typically a 10-point, 3-fold dilution series starting from a high concentration, e.g., 100 µM).
-
Assay Performance: Follow the same procedure as the HTS protocol, but instead of a single concentration, test the range of concentrations for each hit compound.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression software to determine the IC50 value.
-
Visualizations
Viral Polyprotein Processing Pathway
The 3C and 3C-like proteases play a pivotal role in the viral life cycle by cleaving the large viral polyprotein into individual functional proteins. The following diagram illustrates this critical pathway for a generic picornavirus.
Caption: Viral polyprotein processing by 3C/3CD protease.
High-Throughput Screening Workflow
The following diagram outlines the logical workflow for a typical high-throughput screening campaign to identify viral protease inhibitors.
Caption: Workflow for HTS-based inhibitor discovery.
Enzymatic Reaction and Detection Principle
This diagram illustrates the fundamental principle of the chromogenic assay.
Caption: Principle of the chromogenic protease assay.
Application Notes and Protocols for Antiviral Drug Screening Using Glu-Ala-Leu-Phe-Gln-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromogenic peptide substrate, Glutamic acid-Alanine-Leucine-Phenylalanine-Glutamine-p-Nitroanilide (Glu-Ala-Leu-Phe-Gln-pNA), serves as a valuable tool in the discovery and development of antiviral drugs. This substrate is specifically designed for the detection of viral protease activity, particularly the 3C protease of Human Rhinovirus (HRV) and 3C-like proteases of other viruses such as Chiba virus.[1][2] Viral proteases are essential for the viral life cycle, as they process viral polyproteins into mature, functional proteins required for replication.[3] Inhibition of these proteases is a clinically validated strategy for antiviral therapy.
The enzymatic cleavage of this compound at the Gln-pNA bond by a target viral protease releases the chromophore p-nitroaniline (pNA).[1] The generation of pNA results in a yellow-colored product that can be continuously monitored and quantified by measuring the absorbance at 405 nm.[4] This colorimetric assay provides a simple, robust, and high-throughput screening (HTS)-compatible method for identifying and characterizing inhibitors of viral proteases.
Target Viral Proteases
-
Human Rhinovirus 3C Protease (HRV-14 3C): A cysteine protease that is a key enzyme in the replication of human rhinovirus, the primary causative agent of the common cold.[1][4] The substrate H-Glu-Ala-Leu-Phe-Gln-pNA mimics the 2C/3A cleavage site of the human rhinovirus-14 polyprotein.[4]
-
Chiba Virus 3C-like Protease (CVP): A protease from the Norovirus genus that plays a critical role in its replication.[2][5]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the peptide substrate by the viral protease. The protease recognizes the specific amino acid sequence and cleaves the amide bond between the glutamine (Gln) residue and the p-nitroaniline (pNA) moiety. The released pNA has a distinct absorbance maximum at 405 nm, allowing for direct and continuous measurement of enzyme activity.
Physicochemical Properties of the Substrate
| Property | Value | Reference |
| Full Name | Succinyl-L-Glutamyl-L-Alanyl-L-Leucyl-L-Phenylalanyl-L-Glutamine p-Nitroanilide | [1] |
| Molecular Formula | C38H50N8O13 | [1] |
| Molecular Weight | 826.87 g/mol | [1] |
| CAS Number | 198551-00-7 | [6] |
| Solubility | 10 mM in DMSO | [6] |
| Storage | Store at -20°C, protect from light. | [7] |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Purified recombinant viral protease (e.g., HRV-14 3C)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Dimethyl sulfoxide (DMSO) for dissolving substrate and test compounds
-
96-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (if available)
Preparation of Reagents
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
Enzyme Working Solution: Dilute the purified viral protease to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Test Compound Solutions: Prepare a series of dilutions of the test compounds in DMSO. The final concentration of DMSO in the assay should be kept constant and typically below 1%.
Assay Protocol for High-Throughput Screening of Inhibitors
-
Compound Dispensing: Add 1 µL of each test compound dilution or DMSO (for control wells) to the wells of a 96-well microplate.
-
Enzyme Addition: Add 50 µL of the enzyme working solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for the interaction between the enzyme and potential inhibitors.
-
Reaction Initiation: Add 50 µL of the substrate working solution (diluted from the stock in Assay Buffer to the desired final concentration, e.g., 100 µM) to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each test compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Data Presentation
Kinetic Parameters of HRV-14 3C Protease with a Similar Substrate
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| EALFQ-pNA | - | - | 840 |
| Data for H-Glu-Ala-Leu-Phe-Gln-pNA (EALFQ-pNA) with Human Rhinovirus-14 3C protease.[4] |
Example IC50 Values of Known Inhibitors against Viral Proteases
| Compound | Target Protease | IC50 (µM) | Assay Method |
| Rupintrivir | HRV-14 3C | ~0.004 | FRET-based |
| AG7088 | HRV-14 3C | - (kobs/[I] = 1,470,000 M⁻¹s⁻¹) | FRET-based |
| Note: These values were determined using different assay formats and are provided for reference. IC50 values obtained with the this compound substrate should be determined experimentally. |
Visualizations
Caption: Workflow for antiviral drug screening using this compound.
Caption: Mechanism of colorimetric detection of viral protease activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Substrate instability/hydrolysis | Prepare fresh substrate solution. Protect from light. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Low signal-to-background ratio | Low enzyme activity | Increase enzyme concentration. Optimize buffer conditions (pH, DTT). |
| Incorrect wavelength | Ensure absorbance is measured at 405 nm. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes. Ensure proper mixing. |
| Inconsistent temperature | Use a temperature-controlled plate reader. | |
| Inhibitor precipitation | Low solubility of test compound | Decrease the final concentration of the compound. Increase the percentage of DMSO (if tolerated by the enzyme). |
Conclusion
The this compound substrate provides a straightforward and effective method for assaying the activity of key viral proteases. The protocols outlined in these application notes are suitable for manual assays as well as for adaptation to automated high-throughput screening platforms for the discovery of novel antiviral agents. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content.abcam.com [content.abcam.com]
- 3. Discovery of non-covalent rhinovirus 3Cpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.cn [abcam.cn]
- 5. HRV14 3C Protease Substrates, Human Rhinovirus-14 Protease Substrates [biosyn.com]
- 6. In Vitro Antiviral Activity of AG7088, a Potent Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
Application Note: Preparing Stock Solutions of Glu-Ala-Leu-Phe-Gln-pNA
Introduction
The peptide Glu-Ala-Leu-Phe-Gln-pNA is a chromogenic substrate used in biochemical assays to measure the activity of specific proteases. It is recognized and cleaved by enzymes such as the Chiba virus 3C-like protease (CVP) and human rhinovirus-14 3C (HRV-14 3C) protease.[1][2] The principle of its use lies in the enzymatic hydrolysis of the peptide bond C-terminal to the glutamine (Gln) residue. This cleavage releases the yellow-colored compound p-nitroaniline (pNA), which can be quantified spectrophotometrically, typically by measuring the absorbance at or near 410 nm.[3] The rate of pNA release is directly proportional to the enzyme's activity. Accurate and consistent preparation of the substrate stock solution is critical for obtaining reliable and reproducible results in these enzymatic assays.
This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of this compound.
Data Presentation
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Full Name | L-Glutamyl-L-Alanyl-L-Leucyl-L-Phenylalanyl-L-Glutamine p-Nitroanilide | [4] |
| Molecular Formula | C₃₄H₄₆N₈O₁₀ | [1][5][6] |
| Molecular Weight | 726.78 g/mol (also cited as 726.79 g/mol ) | [1][2][5][6][7] |
| CAS Number | 198551-00-7 | [2][8] |
| Appearance | Typically a solid, off-white to yellow powder | General Peptide Properties |
| Recommended Storage | Store at -20°C. Protect from light.[2][4] | [2][4] |
Experimental Protocols
Objective: To prepare a concentrated stock solution of this compound for use in enzymatic assays. A 10 mM stock solution in dimethyl sulfoxide (DMSO) is described here, as DMSO is a common solvent for p-nitroanilide substrates and is miscible with most aqueous assay buffers.[9]
Materials:
-
This compound peptide powder
-
Dimethyl sulfoxide (DMSO), anhydrous or molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes (amber or covered in foil to protect from light)
-
Pipettors and appropriate sterile tips
-
Vortex mixer
Protocol for Preparing a 10 mM Stock Solution:
-
Pre-Protocol Preparations:
-
Allow the vial containing the lyophilized this compound peptide to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect the stability and accurate weighing of the peptide.
-
-
Calculation of Required Mass:
-
Determine the desired volume of the stock solution (e.g., 1 mL).
-
Use the following formula to calculate the mass of peptide required:
-
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
-
Example for 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mM × 1 mL × 726.78 g/mol / 1000 = 7.27 mg
-
-
-
Weighing the Peptide:
-
Carefully weigh the calculated amount (e.g., 7.27 mg) of the peptide powder using an analytical balance. Perform this step in a clean weighing boat or directly into a pre-weighed microcentrifuge tube.
-
-
Dissolution:
-
Add the appropriate volume of DMSO (e.g., 1 mL) to the tube containing the weighed peptide.
-
Cap the tube securely and vortex thoroughly until the peptide is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution if necessary, but avoid excessive heat.[10] Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in amber or light-protected microcentrifuge tubes.
-
Clearly label all aliquots with the peptide name, concentration, solvent, and preparation date.
-
Notes on Handling and Use:
-
Solvent Choice: While DMSO is recommended for a high-concentration stock, some enzymatic assays may be sensitive to it. Always ensure the final concentration of DMSO in the assay is low (typically <5%) and does not interfere with enzyme activity. If DMSO is not suitable, other solvents like N-methylpyrrolidone (NMP) or small amounts of 0.1% trifluoroacetic acid (TFA) in water can be tested.[10][11]
-
Stability: Peptide solutions should be protected from light to prevent photodegradation of the pNA moiety.[4]
-
Working Solutions: Prepare fresh working solutions for your assay by diluting the stock solution in the appropriate assay buffer immediately before use.
Mandatory Visualization
The following diagram illustrates the standard workflow for preparing the this compound stock solution.
Caption: Experimental workflow for preparing a peptide stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. avantorsciences.com [avantorsciences.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. H-Glu-Ala-Leu-Phe-Gln-pNA trifluoroacetate salt [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. How Do You Reconstitute Peptide Nucleic Acids (PNAs) [biosyn.com]
- 11. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
Application Notes and Protocols for Chromogenic Protease Assays Using Glu-Ala-Leu-Phe-Gln-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide substrate, Glutamic acid-Alanine-Leucine-Phenylalanine-Glutamine-p-nitroanilide (Glu-Ala-Leu-Phe-Gln-pNA), and its N-terminally blocked counterpart, Succinyl-Glu-Ala-Leu-Phe-Gln-pNA, are chromogenic substrates primarily utilized in the characterization of viral proteases. Notably, these substrates are recognized and cleaved by proteases such as the Human Rhinovirus 3C (HRV3C) protease and Chiba virus 3C-like protease (CVP).[1][2][3][4][5] The enzymatic cleavage of the peptide bond C-terminal to the glutamine residue liberates the p-nitroaniline (pNA) moiety, which results in a measurable increase in absorbance at 405 nm. This property allows for a continuous, quantitative assessment of enzyme activity, making it a valuable tool in enzyme kinetics studies, inhibitor screening, and drug development.
Principle of the Assay
The assay relies on the enzymatic hydrolysis of the amide bond between the glutamine residue of the peptide sequence and the p-nitroaniline molecule. In its intact form, the substrate is colorless. Upon cleavage by a specific protease, the release of free pNA, a yellow-colored compound, can be monitored spectrophotometrically. The initial rate of pNA release is directly proportional to the enzyme's activity under the given assay conditions.
Recommended Buffer Composition
Due to the specificity of this substrate for certain viral proteases, a universally standardized buffer composition is not extensively documented. However, based on protocols for similar protease assays utilizing p-nitroanilide substrates, a common starting point for buffer optimization is a neutral pH buffer containing salts to maintain ionic strength. The following table summarizes recommended and example buffer components from related protease assays that can be adapted for assays with this compound.
| Buffer Component | Recommended Concentration | pH | Notes |
| HEPES | 25-50 mM | 7.5-7.6 | A common buffering agent for maintaining physiological pH.[6] |
| Tris-HCl | 20-80 mM | 7.1-7.8 | An alternative buffering agent, also widely used in enzyme assays.[7][8] |
| Sodium Chloride (NaCl) | 50-150 mM | - | To maintain ionic strength. |
| EDTA | 0.5-2 mM | - | A chelating agent to prevent inhibition by divalent metal ions.[6] |
| Dithiothreitol (DTT) | 1-5 mM | - | A reducing agent, often included for cysteine proteases. |
| CHAPS | 0.1% (v/v) | - | A non-ionic detergent that can help to prevent protein aggregation. |
| Sucrose | 5% (w/v) | - | Can act as a stabilizer for the enzyme. |
Experimental Protocols
General Assay Protocol for Enzyme Activity Measurement
This protocol provides a general procedure for determining the activity of a protease using this compound in a 96-well plate format.
Materials:
-
This compound substrate
-
Purified enzyme (e.g., HRV3C protease)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 5 mM DTT)
-
Enzyme dilution buffer (can be the same as the assay buffer)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Substrate Stock Solution: Dissolve the this compound in an appropriate solvent like DMSO to create a concentrated stock solution (e.g., 10-20 mM). Store this stock solution at -20°C.
-
Prepare the Working Substrate Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration. The optimal substrate concentration should be determined empirically but is often in the range of 100-200 µM.
-
Prepare the Enzyme Solution: Dilute the purified enzyme in the enzyme dilution buffer to a concentration that will yield a linear rate of absorbance change over a reasonable time frame (e.g., 10-30 minutes).
-
Set up the Assay Plate:
-
Add 90 µL of the assay buffer to each well.
-
Add 10 µL of the diluted enzyme solution to the sample wells.
-
For a blank or no-enzyme control, add 10 µL of the enzyme dilution buffer without the enzyme.
-
-
Initiate the Reaction: Add 10 µL of the working substrate solution to each well to start the reaction. The final volume in each well will be 110 µL.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C) and measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30-60 seconds) for 20-60 minutes.
-
Data Analysis:
-
Subtract the absorbance readings of the blank wells from the sample wells.
-
Plot the change in absorbance versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically around 10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration of pNA, and l is the path length of the light in the well.
-
Diagrams
Caption: Enzymatic cleavage of the substrate.
Caption: A typical workflow for the protease assay.
References
- 1. Suc-Glu-Ala-Leu-Phe-Gln-pNA | SAP-3693-PI | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Suc-Glu-Ala-Leu-Phe-Gln-pNA | CymitQuimica [cymitquimica.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. mybiosource.com [mybiosource.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. ubpbio.com [ubpbio.com]
Application Notes and Protocols for Glu-Ala-Leu-Phe-Gln-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Glu-Ala-Leu-Phe-Gln-pNA is a valuable tool in virology and drug discovery research. It serves as a chromogenic substrate for specific viral proteases, primarily the 3C protease (3Cpro) of Human Rhinoviruses (HRV) and the 3C-like protease (3CLpro) of Noroviruses, such as the Chiba virus. The enzymatic cleavage of this peptide at the Gln-pNA bond releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically. This allows for a straightforward and continuous assay to measure the activity of these crucial viral enzymes.
The 3C and 3C-like proteases play an essential role in the viral life cycle by processing the viral polyprotein into mature structural and non-structural proteins required for viral replication.[1][2] Inhibition of these proteases is a key strategy for the development of antiviral therapeutics. Therefore, this compound is an indispensable reagent for high-throughput screening of potential protease inhibitors and for detailed kinetic studies of enzyme activity.
Physicochemical Properties
| Property | Value |
| Full Name | L-Glutamyl-L-alanyl-L-leucyl-L-phenylalanyl-L-glutaminyl-p-nitroanilide |
| Molecular Formula | C38H52N8O11 |
| Molecular Weight | 826.87 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Protect from light and moisture. |
Applications
-
Enzymatic Activity Assays: Direct measurement of the activity of HRV-3C protease and Chiba virus 3C-like protease.
-
High-Throughput Screening (HTS): Screening of compound libraries to identify potential inhibitors of viral proteases.
-
Kinetic Studies: Determination of Michaelis-Menten constants (Km, Vmax) and catalytic efficiency (kcat/Km) for viral proteases.
-
Inhibitor Characterization: Determination of IC50 values and mechanism of action for novel antiviral compounds.
Signaling Pathway: Human Rhinovirus Polyprotein Processing
The genome of Human Rhinovirus is a single-stranded positive-sense RNA that is translated into a single large polyprotein. This polyprotein is subsequently cleaved by viral proteases, 2Apro and 3Cpro, to yield mature viral proteins. The 3C protease is responsible for the majority of these cleavages.
Experimental Workflow: Protease Activity Assay
The following diagram outlines the typical workflow for measuring protease activity using this compound.
Experimental Protocols
Protocol 1: Enzymatic Assay for HRV-3C Protease Activity
This protocol is designed for a 96-well plate format and can be adapted for other formats.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT.[3] Prepare fresh DTT for each experiment.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C.
-
Enzyme Solution: Dilute HRV-3C protease in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Positive Control (Inhibitor): Prepare a stock solution of a known HRV-3C protease inhibitor, such as Rupintrivir, in DMSO.
2. Assay Procedure:
-
Bring all reagents to room temperature before use.
-
In a 96-well clear flat-bottom plate, add the following to each well:
-
Blank (No Enzyme): 90 µL Assay Buffer + 10 µL Substrate Working Solution.
-
Enzyme Control (No Inhibitor): 80 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL Substrate Working Solution.
-
Inhibitor Wells: 70 µL Assay Buffer + 10 µL Enzyme Solution + 10 µL Inhibitor Solution + 10 µL Substrate Working Solution.
-
-
Prepare a Substrate Working Solution by diluting the 10 mM stock in Assay Buffer. The final substrate concentration in the assay should be optimized and is typically around the Km value.
-
Initiate the reaction by adding the Substrate Working Solution to the wells containing the enzyme.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes.
3. Data Analysis:
-
For each time point, subtract the absorbance of the blank from the absorbance of all other wells.
-
Plot the change in absorbance over time. The initial linear portion of the curve represents the initial velocity (V₀).
-
Calculate the rate of reaction (mOD/min) from the slope of the linear portion.
-
To determine the percent inhibition, use the following formula: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well)] * 100
-
For IC50 determination, plot the % Inhibition against a range of inhibitor concentrations and fit the data to a dose-response curve.
Protocol 2: Determination of Michaelis-Menten Kinetic Parameters
1. Assay Setup:
-
Follow the general procedure outlined in Protocol 1.
-
Keep the enzyme concentration constant and vary the substrate concentration over a wide range (e.g., 0.1x to 10x the expected Km).
2. Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the Vmax and Km values. V₀ = (Vmax * [S]) / (Km + [S])
-
The catalytic efficiency (kcat/Km) can be calculated if the active enzyme concentration [E] is known: kcat = Vmax / [E].
Quantitative Data
Table 1: Kinetic Parameters for Viral Proteases with pNA Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |
| HRV-14 3C Protease | EALFQ-pNA | N/A | N/A | 840 | N/A | [4] |
| HRV-14 3C Protease | LEVLFQ-pNA | ~100-500 | N/A | N/A | Varies with buffer conditions | Estimated from literature |
| Chiba Virus 3C-like Protease | N/A | N/A | N/A | N/A | Optimal pH 8.6, 37°C | [5][6] |
Note: N/A indicates that the data was not available in the searched literature. Kinetic parameters are highly dependent on assay conditions.
Table 2: IC50 Values of Inhibitors for HRV-3C Protease
| Inhibitor | IC50 (µM) | Target Protease | Reference |
| Rupintrivir (AG7088) | 0.052 (EC50) | HRV-14 3Cpro | [7] |
| Rupintrivir | 0.22 ± 0.34 | HRV-14 3Cpro | [8] |
| Compound S43 | 2.33 ± 0.5 | HRV-14 3Cpro | [8] |
| Compound S33 | 11.32 ± 0.71 | HRV-14 3Cpro | [8] |
| Compound 7 (5-bromopyridinyl ester) | 0.08 | HRV 3Cpro | [9][10] |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Substrate degradation | Prepare fresh substrate solution. Protect from light. |
| Contaminated reagents | Use fresh, high-purity reagents and sterile water. | |
| Low or no enzyme activity | Inactive enzyme | Ensure proper storage of the enzyme at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot. |
| Incorrect buffer pH or composition | Verify the pH of the assay buffer. Ensure all components are at the correct concentration. | |
| Non-linear reaction progress curves | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Perform the assay at a lower temperature. Add stabilizing agents like glycerol to the enzyme storage buffer. | |
| Product inhibition | Analyze only the initial linear phase of the reaction. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents. |
| Air bubbles in wells | Centrifuge the plate briefly before reading. |
Conclusion
This compound is a robust and reliable substrate for the kinetic characterization of HRV-3C and related viral proteases. The straightforward colorimetric assay allows for sensitive and continuous monitoring of enzyme activity, making it an ideal tool for basic research and for the discovery and development of novel antiviral therapies. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhinovirus RNA Polymerase: Structure, Function, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the norovirus 3C-like protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the norovirus 3C-like protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Breaking the Chain: Protease Inhibitors as Game Changers in Respiratory Viruses Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of non-covalent rhinovirus 3Cpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of the Human Rhinovirus 3C Protease Studied in Various Buffers, Additives and Detergents Solutions for Recombinant Protein Production | PLOS One [journals.plos.org]
- 10. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glu-Ala-Leu-Phe-Gln-pNA in Norovirus Research: A Detailed Guide for Scientists
For researchers, scientists, and drug development professionals, the chromogenic peptide substrate, Glu-Ala-Leu-Phe-Gln-pNA, serves as a valuable tool in the study of norovirus 3C-like (3CL) protease, a critical enzyme for viral replication and a key target for antiviral drug discovery. This document provides detailed application notes and experimental protocols for the use of this substrate in norovirus research, including enzyme activity determination and inhibitor screening.
Introduction to Norovirus 3CL Protease and Assay Principle
Noroviruses are a leading cause of acute gastroenteritis worldwide. The viral replication process is dependent on the activity of the 3C-like protease (3CLpro), which cleaves the viral polyprotein into functional non-structural proteins. Inhibition of this protease is a promising strategy for the development of anti-noroviral therapeutics.
The substrate this compound is a synthetic peptide that mimics a natural cleavage site of the norovirus polyprotein. The C-terminus of the peptide is conjugated to p-nitroaniline (pNA), a chromogenic reporter molecule. In its intact form, the substrate is colorless. Upon cleavage by norovirus 3CL protease between the glutamine (Gln) and pNA, free pNA is released, which imparts a yellow color to the solution. The rate of this color change, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity of the 3CL protease.
Applications in Norovirus Research
The primary applications of this compound in norovirus research include:
-
Enzyme Kinetics and Characterization: Determining the kinetic parameters of norovirus 3CL protease, such as the Michaelis-Menten constant (KM) and the catalytic rate constant (kcat), to understand the enzyme's efficiency and substrate affinity.
-
High-Throughput Screening (HTS) for Inhibitors: Screening large libraries of small molecules to identify potential inhibitors of norovirus 3CL protease.
-
Structure-Activity Relationship (SAR) Studies: Evaluating the potency of rationally designed protease inhibitors to guide the development of more effective antiviral compounds.
Quantitative Data Summary
The following table summarizes the kinetic parameters for a closely related substrate, Ac-EFQLQ-pNA, with Southampton norovirus 3C protease (SV3CP), providing a valuable reference for researchers.[1]
| Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| Ac-EFQLQ-pNA | 0.83 ± 0.08 | 0.028 ± 0.001 | 33.7 |
Data obtained for Southampton norovirus 3C protease (SV3CP).[1] It is important to note that kinetic parameters can vary depending on the specific norovirus genogroup, protease construct, and assay conditions.
| Inhibitor | Norovirus Genogroup | Assay Method | IC₅₀ (µM) |
| Rupintrivir | GI.1 | FRET Assay | 3 |
| Rupintrivir | GII | FRET Assay | 12.2 |
| Rupintrivir | GV | FRET Assay | 4.6 |
| Compound 4 | GI.1 | FRET Assay | 34 |
| Compound 4 | GII | FRET Assay | 40.6 |
| Compound 4 | GV | FRET Assay | 32.5 |
| Compound A | GI.1 | FRET Assay | 0.077 |
| Compound A | GII.4 | FRET Assay | 0.074 |
| Compound B | GI.1 | FRET Assay | 0.225 |
| Compound B | GII.4 | FRET Assay | 2.409 |
Experimental Protocols
Norovirus 3CL Protease Activity Assay
This protocol describes the determination of norovirus 3CL protease activity using the chromogenic substrate this compound.
Materials:
-
Purified norovirus 3CL protease
-
This compound substrate
-
Assay Buffer: 100 mM Tris, pH 8.5, containing 5 mM β-mercaptoethanol
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare Working Substrate Solutions: Serially dilute the substrate stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 mM to 3.0 mM) in the assay.
-
Prepare Enzyme Solution: Dilute the purified norovirus 3CL protease in Assay Buffer to the desired final concentration (e.g., 0.1 mg/mL). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
In a 96-well microplate, add the appropriate volume of each working substrate solution.
-
To initiate the reaction, add the diluted enzyme solution to each well.
-
The final reaction volume should be consistent across all wells (e.g., 100 µL).
-
Include a blank control for each substrate concentration containing Assay Buffer instead of the enzyme solution.
-
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to the desired temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Subtract the absorbance of the blank from the corresponding experimental wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of pNA production can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,600 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
High-Throughput Screening (HTS) for Norovirus 3CL Protease Inhibitors
This protocol provides a framework for screening compound libraries for inhibitors of norovirus 3CL protease.
Materials:
-
Purified norovirus 3CL protease
-
This compound substrate
-
HTS Assay Buffer: 20 mM HEPES, pH 7.5, 120 mM NaCl, 0.4 mM EDTA, 5 mM DTT, 10% Glycerol
-
Compound library dissolved in DMSO
-
Positive control inhibitor (if available)
-
96-well or 384-well microplates
-
Automated liquid handling systems (recommended for HTS)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO. Dilute in HTS Assay Buffer to a final working concentration (typically at or near the KM value).
-
Dilute the purified norovirus 3CL protease in HTS Assay Buffer to a concentration that gives a robust and linear signal within the desired assay window.
-
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of the microplate. Also, include wells for negative controls (DMSO only) and positive controls (known inhibitor).
-
Enzyme and Inhibitor Pre-incubation: Add the diluted enzyme solution to each well containing the compounds. Allow the enzyme and compounds to pre-incubate for a set period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Incubate the plate at a constant temperature (e.g., 37°C) and measure the absorbance at 405 nm after a fixed time point (endpoint assay) or kinetically over time.
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_DMSO - Abs_blank))
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
For hit compounds, perform dose-response experiments by testing a range of concentrations to determine the half-maximal inhibitory concentration (IC50) value. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve.
-
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Principle of the chromogenic norovirus 3CL protease assay.
Caption: High-throughput screening workflow for norovirus protease inhibitors.
Caption: Role of 3CL protease in norovirus replication and its inhibition.
References
safety and handling instructions for Glu-Ala-Leu-Phe-Gln-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glu-Ala-Leu-Phe-Gln-pNA (Glutamyl-Alanyl-Leucyl-Phenylalanyl-Glutaminyl-p-Nitroanilide) is a chromogenic peptide substrate designed for the specific detection of certain proteases. Its primary application is in the in vitro activity measurement of enzymes such as the human rhinovirus (HRV) 3C protease and the Chiba virus 3C-like protease.[1] The peptide sequence mimics the natural cleavage site of these viral proteases. Upon enzymatic cleavage at the C-terminal side of the glutamine residue, the p-nitroaniline (pNA) moiety is released. Free pNA is a yellow chromophore that can be readily quantified by measuring its absorbance at approximately 405 nm, providing a direct and continuous assay of enzyme activity. This tool is invaluable for high-throughput screening of protease inhibitors and for detailed kinetic studies of these important drug targets.
Safety and Handling Instructions
2.1. General Handling:
-
For Research Use Only: This product is intended for laboratory research purposes only and should not be used for in vivo applications, diagnostics, or therapeutics.
-
Qualified Personnel: Handling should be performed by trained professionals familiar with laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
Avoid Inhalation: Avoid inhaling dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.
2.2. First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.
-
Eye Contact: In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Call a physician.
2.3. Storage and Stability:
-
Storage Temperature: Store the lyophilized powder at -20°C for long-term storage.[2]
-
Light and Moisture: Protect from light and moisture.
-
Inert Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon).
-
Solutions: Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of the solution will depend on the solvent used.
2.4. Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Physicochemical and Application Data
The following table summarizes key quantitative data for this compound and its common variants.
| Property | H-Glu-Ala-Leu-Phe-Gln-pNA Trifluoroacetate Salt | Succinyl-Glu-Ala-Leu-Phe-Gln-pNA |
| Molecular Formula | C₃₄H₄₆N₈O₁₀ · C₂HF₃O₂ | C₃₈H₅₀N₈O₁₃ |
| Molecular Weight | 840.81 g/mol | 826.87 g/mol [3] |
| CAS Number | 198551-00-7[2] | Not readily available |
| Appearance | Typically a white to off-white solid | Typically a white to off-white solid |
| Primary Application | Substrate for HRV-3C Protease[2] | Substrate for HRV-3C Protease[3] |
| Kinetic Constant (kcat/Km) | 840 M⁻¹s⁻¹ for HRV-14 3C protease[2][4] | Not readily available |
| Storage Conditions | -20°C, protect from light[2] | <-15°C, protect from light[3] |
Experimental Protocols
4.1. General Protocol for Enzymatic Assay of HRV-3C Protease
This protocol provides a general method for measuring the activity of human rhinovirus 3C protease using this compound as a chromogenic substrate. The assay is based on the spectrophotometric detection of the released p-nitroaniline (pNA) at 405 nm.
4.1.1. Materials and Reagents:
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
HRV-3C Protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 1 mM EDTA)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
4.1.2. Preparation of Reagents:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Solution: Dilute the HRV-3C protease to the desired concentration in the Assay Buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.
-
Working Substrate Solution: Dilute the substrate stock solution with Assay Buffer to the desired final concentration (e.g., 200 µM).
4.1.3. Assay Procedure:
-
Add 50 µL of the working substrate solution to each well of the 96-well microplate.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.
-
Immediately place the microplate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1 minute) for a period of 30-60 minutes.
-
Include appropriate controls, such as a blank (substrate in buffer without enzyme) and a negative control (enzyme in buffer without substrate).
4.1.4. Data Analysis:
-
Calculate the rate of the reaction (V) by determining the initial linear slope of the absorbance versus time plot (ΔA/Δt).
-
Convert the rate of change in absorbance to the rate of pNA production using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,600 M⁻¹cm⁻¹ at 405 nm), b is the path length of the sample in the microplate well, and c is the concentration of pNA.
-
The enzyme activity can be expressed as the amount of pNA released per unit of time.
Visualizations
5.1. Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of the substrate by HRV-3C protease.
5.2. Experimental Workflow for Protease Activity Assay
Caption: Workflow for a protease activity assay using a chromogenic substrate.
References
Troubleshooting & Optimization
troubleshooting low signal in Glu-Ala-Leu-Phe-Gln-pNA assay
Welcome to the technical support center for the Glu-Ala-Leu-Phe-Gln-pNA assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this colorimetric protease assay.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your experiment, with a focus on troubleshooting low signal intensity.
Q1: Why is the signal or absorbance in my assay very low?
Low signal is a common issue and can stem from several factors. Here are the primary causes and how to address them:
-
Suboptimal Enzyme Activity: The protease may not be functioning correctly.
-
Enzyme Inactivity: Ensure the enzyme has been stored correctly, typically at -80°C, and avoid repeated freeze-thaw cycles. Confirm the activity of your enzyme stock with a positive control.
-
Incorrect Buffer Conditions: The pH and composition of the assay buffer are critical for optimal enzyme activity. For Human Rhinovirus 3C (HRV3C) protease, which utilizes the this compound substrate, ensure your buffer conditions are optimal.[1] The presence of a reducing agent like DTT (0.2-1 mM) is highly recommended to maintain the activity of cysteine proteases like HRV3C.[2]
-
Low Enzyme Concentration: The amount of enzyme in your sample may be below the detection limit of the assay.[3][4] Try using a more concentrated sample or reducing the dilution factor.
-
-
Issues with the Substrate:
-
Substrate Degradation: Ensure the Suc-Glu-Ala-Leu-Phe-Gln-pNA substrate is stored correctly, protected from light and moisture. Prepare fresh substrate solutions for each experiment.
-
Insufficient Substrate Concentration: While less common for low signal, ensure the substrate concentration is not limiting the reaction.
-
-
Incorrect Assay Conditions:
-
Suboptimal Temperature: Most protease assays have an optimal temperature. For HRV3C, activity is significantly higher at temperatures up to 30°C compared to 0-8°C.[2] However, ensure the temperature does not lead to enzyme or substrate degradation over the incubation time.
-
Inadequate Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal.[5][6] Extend the incubation time, ensuring you are still within the linear range of the reaction.
-
-
Problems with Detection:
-
Incorrect Wavelength: The liberated p-nitroaniline (pNA) is typically measured at 405 nm or 410 nm.[7][8][9] Reading at a different wavelength will result in a lower signal.
-
Instrument Settings: Ensure the plate reader is functioning correctly and the settings are appropriate for a colorimetric assay.[1][6]
-
Q2: My standard curve is not linear. What could be the cause?
A non-linear standard curve can be due to using a linear scale for the x-axis (protease concentration) instead of a logarithmic scale.[1][3] Additionally, ensure accurate pipetting and proper mixing of standards.
Q3: The absorbance values of my samples are lower than the lowest point on my standard curve. What should I do?
This indicates that the protease activity in your samples is very low.[1][3] You can try preparing additional, lower concentration standards to extend the range of your curve. Alternatively, you may need to use a more concentrated sample or a specific standard curve prepared with the same protease you are testing.[1][3]
Q4: Can components in my sample interfere with the assay?
Yes, substances in your sample can inhibit the enzyme or interfere with the absorbance reading. It is recommended to run a sample background control containing the sample and assay buffer but no substrate to account for this.[7][8]
Data Presentation
Table 1: Recommended Reagent Concentrations and Conditions
| Parameter | Recommended Value | Notes |
| Substrate Concentration | 0.2 - 2 mM | Higher concentrations may lead to non-hyperbolic kinetics. |
| Enzyme Concentration | 50 ng or higher | Dependent on specific activity; dilute if necessary.[7][8] |
| pNA Standard Range | 10 - 50 nmol/well | For generating a standard curve.[7][8] |
| Incubation Temperature | 4°C to 30°C | Activity is higher at 30°C, but stability may be compromised.[2] |
| Incubation Time | 1 - 16 hours | Optimize for linear signal generation.[10] |
| DTT Concentration | 0.2 - 1 mM | Recommended for HRV3C protease to maintain activity.[2] |
| Reading Wavelength | 405 nm or 410 nm | Optimal for detecting p-nitroaniline.[7][8][9] |
Experimental Protocols
Key Experiment: Colorimetric Assay for Protease Activity
This protocol is adapted for the use of Suc-Glu-Ala-Leu-Phe-Gln-pNA with a protease such as HRV3C.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer suitable for your protease (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).
- Substrate Stock Solution: Dissolve Suc-Glu-Ala-Leu-Phe-Gln-pNA in a suitable solvent like DMSO to create a concentrated stock solution.
- Enzyme Solution: Prepare dilutions of your enzyme in cold assay buffer.
- pNA Standard: Prepare a stock solution of p-nitroaniline (pNA) in the assay buffer. From this, create a series of dilutions for the standard curve (e.g., 0, 10, 20, 30, 40, 50 nmol/well).[7][8]
2. Assay Procedure:
- Standard Curve: Add 100 µL of each pNA standard dilution to duplicate wells of a 96-well plate.
- Sample Wells: Add your enzyme sample to the wells.
- Background Controls:
- Reagent Background Control: Add assay buffer.
- Sample Background Control: Add your sample.
- Adjust the volume in all wells (except standards) to 95 µL with assay buffer.[7][8]
- Initiate Reaction: Add 5 µL of the substrate solution to the sample and reagent background control wells.[7][8]
- Incubation: Incubate the plate at the desired temperature for the optimized duration.
- Measurement: Read the absorbance at 405 nm using a microplate reader.[7][8]
3. Data Analysis:
- Subtract the absorbance of the reagent background control from all readings.
- Subtract the absorbance of the sample background control from the corresponding sample readings.
- Plot the absorbance of the pNA standards versus their concentration to generate a standard curve.
- Use the standard curve to determine the concentration of pNA produced in your samples, which corresponds to the protease activity.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound colorimetric assay.
Troubleshooting Low Signal
Caption: Decision tree for troubleshooting low signal in the protease assay.
References
- 1. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Pierce™ Colorimetric Protease Assay Kit - FAQs [thermofisher.com]
- 4. content.abcam.com [content.abcam.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 7. content.abcam.com [content.abcam.com]
- 8. abcam.cn [abcam.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. takarabio.com [takarabio.com]
how to reduce background noise with chromogenic substrates
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you reduce background noise and enhance the signal-to-noise ratio in your experiments involving chromogenic substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise when using chromogenic substrates?
High background noise in chromogenic assays can obscure results and reduce the sensitivity and accuracy of your experiments.[1] The most common sources of interference can be broadly categorized as issues related to non-specific binding, endogenous enzyme activity, and suboptimal assay conditions.[2][3]
Key contributors include:
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on the solid phase (e.g., ELISA plate, Western blot membrane, or tissue section) is a primary cause of high background.[4][5]
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[6]
-
Inadequate Washing: Insufficient or improper washing steps fail to remove unbound antibodies and other reagents, contributing to background noise.[1][2]
-
Endogenous Enzyme Activity: Tissues and cells can contain endogenous peroxidases or phosphatases that react with the chromogenic substrate, leading to false-positive signals.[3][7]
-
Suboptimal Incubation Times and Temperatures: Incubation times that are too long or temperatures that are too high can increase non-specific binding.[1]
-
Contaminated Reagents: The use of contaminated buffers, reagents, or poor-quality water can introduce substances that contribute to background signal.[8]
-
Substrate Issues: Allowing the substrate reaction to proceed for too long can lead to overdevelopment and high background.[9]
Q2: How can I determine if endogenous enzymes are causing my high background?
Endogenous peroxidases are commonly found in tissues like the kidney, liver, and those rich in red blood cells, while endogenous alkaline phosphatase can be present in the intestine, kidney, and lymphoid tissues.[3][10] To determine if these enzymes are the source of your background issues, you can run a control experiment.
For this control, prepare a sample (e.g., a tissue section) and apply the chromogenic substrate directly, omitting the primary and secondary antibodies.[11] If a color develops, it indicates the presence of endogenous enzyme activity that needs to be blocked.[3][11]
Q3: What is the best blocking agent to use for my assay?
The choice of blocking agent is critical and often needs to be empirically determined for each specific assay.[12] Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and normal serum from the same species as the secondary antibody.[1][4][7]
-
BSA and Non-fat Dry Milk: These are cost-effective and widely used. However, milk-based blockers contain phosphoproteins and endogenous biotin, which can interfere with the detection of phosphoproteins and avidin-biotin-based systems, respectively.[7][13]
-
Normal Serum: Using normal serum from the species in which the secondary antibody was raised is highly effective at preventing non-specific binding of the secondary antibody.[4][14]
-
Casein: Studies have shown that casein can be a highly effective blocking agent, in some cases superior to BSA and newborn calf serum.[15]
Troubleshooting Guides
Issue 1: High Background in Enzyme-Linked Immunosorbent Assay (ELISA)
Symptom: The negative control wells show a high optical density (OD), reducing the dynamic range of the assay.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking buffer concentration (e.g., from 1% to 2% BSA) or extend incubation time.[5] Consider switching to a different blocking agent like casein.[15] |
| Inadequate Washing | Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of wash buffer between steps. Adding a detergent like Tween-20 (0.01% to 0.1%) to the wash buffer can also help.[1][5] |
| Antibody Concentration Too High | Perform a titration of both primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background. |
| Cross-reactivity | Use highly specific monoclonal antibodies if possible.[1] If using polyclonal antibodies, consider using pre-adsorbed secondary antibodies. |
| Contaminated Reagents | Prepare fresh buffers and use high-purity water. Ensure all reagents are within their expiration dates.[8] |
| Prolonged Substrate Incubation | Read the plate immediately after adding the stop solution. |
Issue 2: Non-specific Staining in Immunohistochemistry (IHC)
Symptom: Diffuse, non-specific staining across the tissue section, making it difficult to identify the specific localization of the target antigen.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Endogenous Peroxidase/Phosphatase Activity | Quench endogenous peroxidase activity with a 0.3-3% hydrogen peroxide solution.[3][7] Block endogenous alkaline phosphatase with levamisole (1 mM).[3][7] |
| Non-specific Antibody Binding | Increase the concentration of the blocking agent (e.g., 5-10% normal serum) and/or the incubation time.[4][7] Optimize the primary and secondary antibody dilutions.[6] |
| Insufficient Washing | Use a sufficient volume of wash buffer and increase the duration or number of washes.[16] |
| Over-fixation of Tissue | Over-fixation can mask epitopes and increase background. Optimize fixation time (typically 4-24 hours in formalin).[16] |
| Drying of Tissue Sections | Keep slides in a humidified chamber during incubations to prevent them from drying out.[11] |
Issue 3: High Background on a Western Blot
Symptom: The entire membrane appears dark or has a high background, obscuring the bands of interest.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Blocking | Increase the blocking time (e.g., to 1-2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).[13] |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to find the lowest concentration that still provides a strong signal.[2] |
| Inadequate Washing | Increase the number of washes (e.g., 4-5 washes of 10-15 minutes each) and include a detergent like Tween-20 in the wash buffer.[2] |
| Membrane Choice | Nitrocellulose membranes sometimes yield lower background than PVDF membranes.[2] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer, for each experiment. |
| Over-exposure to Substrate | Monitor the development of the blot and stop the reaction by washing off the substrate as soon as the desired signal is achieved.[17] |
Experimental Protocols
Key Experiment: Blocking Endogenous Peroxidase Activity in IHC
Objective: To eliminate background staining caused by endogenous peroxidases in tissue samples.
Methodology:
-
After deparaffinization and rehydration of the tissue sections, immerse the slides in a solution of 3% hydrogen peroxide in methanol or PBS.[7][10]
-
For sensitive antigens that may be damaged by peroxide, this step can be performed after the primary antibody incubation.[11]
-
Rinse the slides thoroughly with wash buffer (e.g., PBS or TBS) three times for 5 minutes each.[10]
-
Proceed with the blocking step using a protein-based blocker.
Visualizations
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. clyte.tech [clyte.tech]
- 3. Blocking in IHC | Abcam [abcam.com]
- 4. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arp1.com [arp1.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. Chromogenic Assay [elisa-antibody.com]
- 9. Western Blotting Technique | Rockland [rockland.com]
- 10. Methods to Block Endogenous Detection | Thermo Fisher Scientific - US [thermofisher.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 15. thermofisher.com [thermofisher.com]
- 16. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 17. jacksonimmuno.com [jacksonimmuno.com]
common mistakes in setting up a protease assay with EALFQ-pNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the chromogenic substrate EALFQ-pNA in protease assays.
Frequently Asked Questions (FAQs)
Q1: What is EALFQ-pNA and how does it work?
EALFQ-pNA is a chromogenic peptide substrate designed for the detection of specific protease activity. The peptide sequence, EALFQ (Glutamic acid - Alanine - Leucine - Phenylalanine - Glutamine), is recognized and cleaved by certain proteases. The C-terminus of the peptide is covalently linked to p-Nitroaniline (pNA), a chromophore. When the peptide bond between the glutamine (Q) and pNA is hydrolyzed by a protease, the colorless pNA is released and produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the protease activity.
Q2: How should I prepare and store the EALFQ-pNA substrate?
Proper handling and storage of the EALFQ-pNA substrate are critical for reliable and reproducible results.
-
Reconstitution: Due to potential solubility issues in aqueous solutions, it is highly recommended to dissolve the lyophilized EALFQ-pNA powder in a dry organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-20 mM).
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤1%) to avoid inhibiting the enzyme.
Q3: What is a typical starting concentration for the EALFQ-pNA substrate?
The optimal substrate concentration depends on the specific protease and the assay conditions. A common starting point is to use a concentration around the Michaelis-Menten constant (Km) for the enzyme of interest. If the Km is unknown, a substrate titration experiment should be performed. A typical range to test is between 10 µM and 200 µM.
Q4: What are the key components of the assay buffer?
The assay buffer should provide optimal conditions for the specific protease being studied. Key components include:
-
Buffer System: Choose a buffer that maintains a stable pH at the optimal level for your protease (e.g., Tris-HCl, HEPES, MES).
-
pH: The optimal pH for protease activity can vary significantly. Consult the literature for your specific enzyme or perform a pH optimization experiment.
-
Additives: Some proteases require cofactors (e.g., metal ions like Ca2+ or Zn2+) or may be sensitive to certain additives. Conversely, including a chelating agent like EDTA can be necessary if metalloproteases are not the target.
-
Ionic Strength: The salt concentration (e.g., NaCl) can influence enzyme activity and should be optimized.
Troubleshooting Guide
This guide addresses common issues encountered during the setup and execution of a protease assay with EALFQ-pNA.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Substrate Instability: The pNA substrate can undergo spontaneous, non-enzymatic hydrolysis, especially at high pH or temperature. | • Prepare fresh substrate dilutions for each experiment.• Run a "substrate only" control (no enzyme) to measure the rate of non-enzymatic hydrolysis and subtract this from all readings.• Optimize the assay pH; avoid highly alkaline conditions if possible. |
| 2. Contaminated Reagents: Buffers or other reagents may be contaminated with proteases. | • Use high-purity, sterile-filtered reagents.• Autoclave buffers where appropriate. | |
| Low or No Signal | 1. Inactive Enzyme: The protease may have lost activity due to improper storage or handling. | • Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles.• Ensure the enzyme is stored at the recommended temperature.• Include a positive control with a known active enzyme to verify assay components. |
| 2. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. | • Perform optimization experiments for pH, temperature, and ionic strength.• Verify if any necessary cofactors are missing from the buffer. | |
| 3. Inhibitors in the Sample: The sample containing the protease may also contain inhibitors. | • Dilute the sample to reduce the inhibitor concentration.• Consider sample purification steps to remove inhibitors. | |
| Precipitation in Wells | 1. Substrate Precipitation: The EALFQ-pNA substrate may precipitate if its solubility limit is exceeded in the aqueous assay buffer. | • Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the substrate is sufficient to maintain solubility but does not inhibit the enzyme (typically ≤1%).• Prepare the final reaction mixture by adding the substrate solution last, with gentle mixing. |
| Poor Reproducibility | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. | • Calibrate pipettes regularly.• Use reverse pipetting for viscous solutions.• Prepare a master mix of reagents to be added to all wells to minimize well-to-well variation. |
| 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics. | • Pre-warm all reagents and the microplate to the assay temperature.• Use a temperature-controlled plate reader or incubator. |
Experimental Protocols
Protocol 1: Determining Optimal EALFQ-pNA Concentration
This experiment is designed to determine the substrate concentration that yields a robust and reliable signal for your protease of interest.
-
Prepare a 2X enzyme solution in assay buffer at a concentration that gives a mid-range signal.
-
Prepare a series of 2X EALFQ-pNA solutions in assay buffer with varying concentrations (e.g., 0, 10, 25, 50, 100, 200, 400 µM).
-
In a 96-well plate, add 50 µL of each 2X EALFQ-pNA solution to triplicate wells.
-
To initiate the reaction, add 50 µL of the 2X enzyme solution to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 30-60 minutes).
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the kinetic curve.
-
Plot the initial velocity (V0) against the substrate concentration to generate a saturation curve. The concentration at or near the beginning of the plateau (Vmax) is often a good choice for routine assays.
Protocol 2: Standard Protease Assay with EALFQ-pNA
This protocol provides a general workflow for measuring protease activity.
-
Prepare the assay buffer with the optimal pH and any necessary additives.
-
Prepare the EALFQ-pNA substrate solution in the assay buffer at the predetermined optimal concentration.
-
Prepare your enzyme samples and a positive control at the desired concentrations in the assay buffer.
-
Set up the following controls in a 96-well plate:
-
Blank (No Enzyme): Assay buffer + Substrate solution.
-
Enzyme Control (No Substrate): Enzyme sample + Assay buffer.
-
-
For the experimental wells, add the enzyme sample to the wells.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at the optimal temperature.
-
Measure the absorbance at 405 nm at regular intervals (kinetic assay) or at a single endpoint after a fixed incubation time.
-
Calculate the protease activity by subtracting the background absorbance (blank) and determining the rate of change in absorbance over time.
Visualizations
Technical Support Center: Effect of pH on Glu-Ala-Leu-Phe-Gln-pNA Hydrolysis
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effect of pH on the hydrolysis rate of the chromogenic peptide substrate Glu-Ala-Leu-Phe-Gln-pNA. The information provided is centered around the use of chymotrypsin, a serine protease that preferentially cleaves peptide bonds at the C-terminal side of aromatic amino acids such as Phenylalanine (Phe), which is present in the specified peptide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the hydrolysis of this compound by chymotrypsin?
A1: The optimal pH for chymotrypsin activity is generally in the neutral to alkaline range, typically between pH 7.0 and 9.0.[1][2][3] For assays using p-nitroanilide substrates, a pH of 7.8 to 8.3 is commonly recommended to ensure maximal enzyme activity.[4][5][6]
Q2: Why is pH a critical parameter in this enzymatic reaction?
A2: The pH of the reaction environment directly influences the ionization state of the amino acid residues in the enzyme's active site, particularly the catalytic triad (Histidine-57, Aspartate-102, and Serine-195).[3][7][8] The proper ionization of these residues is essential for the enzyme's catalytic activity, including substrate binding and the nucleophilic attack that leads to peptide bond cleavage.
Q3: What is the expected effect on the hydrolysis rate at non-optimal pH values?
A3: At pH values below the optimum, the rate of hydrolysis will decrease significantly. For instance, at a pH below 6, chymotrypsin activity is substantially inhibited, and at a pH of 4, the enzyme may undergo denaturation.[2] At pH values significantly above the optimum, the activity also declines. This is because deviations from the optimal pH disrupt the necessary charge distribution within the active site, hindering the catalytic mechanism.[9][10]
Q4: Which buffer systems are recommended for studying the pH-dependence of this reaction?
A4: To investigate the effect of pH on hydrolysis, it is crucial to use a series of buffers that cover the desired pH range while maintaining a constant ionic strength. Commonly used buffers for chymotrypsin assays include Tris-HCl (pH 7.0-9.0), phosphate buffers (pH 6.0-8.0), and carbonate buffers for more alkaline conditions. It is also recommended to include calcium chloride (e.g., 10 mM) in the buffer, as Ca2+ ions can stabilize the enzyme.[4][5]
Troubleshooting Guide
Issue: I am observing no or very low enzyme activity across all pH values.
-
Possible Cause 1: Inactive Enzyme. Chymotrypsin can lose activity due to improper storage or handling. It is susceptible to autolysis (self-digestion), especially at neutral or alkaline pH in the absence of a substrate.
-
Solution: Ensure the enzyme is stored at a low temperature (e.g., -20°C or -80°C) in a slightly acidic buffer (e.g., 1 mM HCl) containing a stabilizing agent like calcium chloride.[11] Prepare fresh enzyme solutions for each experiment.
-
-
Possible Cause 2: Presence of Inhibitors. Your sample or reagents may contain chymotrypsin inhibitors.
-
Solution: Test for the presence of known chymotrypsin inhibitors in your reagents. Ensure all glassware is thoroughly cleaned. Phenylmethylsulfonyl fluoride (PMSF) is a common and potent inhibitor of serine proteases and should be avoided unless used intentionally to stop the reaction.[1]
-
Issue: The background signal (absorbance at 405 nm) is high even before adding the enzyme.
-
Possible Cause 1: Substrate Instability. The p-nitroanilide substrate may be undergoing spontaneous, non-enzymatic hydrolysis, especially at very high or very low pH values or elevated temperatures.
-
Solution: Run a control reaction for each pH value containing the substrate and buffer but no enzyme to measure the rate of spontaneous hydrolysis. Subtract this background rate from the rate observed in the presence of the enzyme.
-
-
Possible Cause 2: Contaminated Reagents. The substrate solution or buffer may be contaminated with other proteases.
-
Solution: Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.
-
Issue: My results are not reproducible between experiments.
-
Possible Cause 1: Inconsistent Temperature. Enzyme kinetics are highly sensitive to temperature fluctuations.
-
Solution: Ensure that all reaction components are pre-incubated at the desired reaction temperature and that the temperature is maintained constant throughout the assay using a thermostatted spectrophotometer.
-
-
Possible Cause 2: Pipetting Errors. Inaccurate pipetting of the enzyme or substrate will lead to variability in the reaction rates.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents where possible to minimize pipetting variations.
-
Issue: I observe precipitate formation in my reaction wells.
-
Possible Cause 1: Poor Substrate Solubility. The peptide substrate may have limited solubility in some of the buffer systems, especially at higher concentrations.
-
Solution: The substrate is often dissolved in a small amount of an organic solvent like DMSO before being diluted in the assay buffer. Ensure the final concentration of the organic solvent is low (typically <1-2%) to avoid affecting enzyme activity.[12]
-
-
Possible Cause 2: Buffer Incompatibility. Some buffer components may precipitate at certain pH values or in the presence of other reagents.
-
Solution: Visually inspect your buffer solutions at each pH before adding the enzyme and substrate. If precipitation is observed, consider using an alternative buffer system for that pH range.
-
Data Presentation
The following table summarizes the relative activity of chymotrypsin at various pH values, as reported in the literature. The optimal activity is normalized to 100%.
| pH | Relative Activity (%) | Reference(s) |
| 4.0 | ~0 (Denaturation) | [2] |
| 5.0 | Low | [1] |
| 6.0 | ~35 | |
| 7.0 | High | [1] |
| 7.8 | ~100 (Optimal) | |
| 8.0 | ~100 (Optimal) | [2] |
| 8.5 | High | [2] |
| 9.0 | Moderate to High | [9] |
| 9.3 | ~40 | |
| >10.0 | Decreasing | [1] |
Experimental Protocols
Detailed Methodology for Determining the Effect of pH on Hydrolysis Rate
This protocol outlines a general procedure for measuring the hydrolysis of this compound by chymotrypsin at different pH values using a spectrophotometer to detect the release of p-nitroaniline (pNA) at 405 nm.
-
Preparation of Reagents:
-
Buffer Solutions: Prepare a series of buffers (e.g., 50 mM sodium phosphate for pH 6.0-7.5, 50 mM Tris-HCl for pH 7.5-9.0) containing 10 mM CaCl2. Adjust the pH of each buffer to the desired value at the experimental temperature.
-
Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Enzyme Stock Solution: Prepare a stock solution of chymotrypsin (e.g., 1 mg/mL) in cold 1 mM HCl containing 2 mM CaCl2. Immediately before use, dilute the enzyme to the desired final concentration in the respective assay buffer.
-
-
Assay Procedure:
-
Set up a 96-well plate or individual cuvettes.
-
For each pH value to be tested, prepare the following reaction mixture (example volumes for a 200 µL final volume):
-
170 µL of the appropriate pH buffer.
-
10 µL of the substrate stock solution (for a final concentration of 0.5 mM).
-
-
Prepare a blank for each pH by adding 180 µL of buffer and 10 µL of the substrate stock solution (no enzyme).
-
Pre-incubate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.[6]
-
Initiate the reaction by adding 20 µL of the diluted chymotrypsin solution to each well (except the blanks).
-
Immediately place the plate/cuvettes in a spectrophotometer and begin monitoring the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each pH value, calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time plot (ΔA405/min).
-
Subtract the rate of the blank (non-enzymatic hydrolysis) from the rate of the enzyme-catalyzed reaction.
-
Convert the rate from ΔA405/min to µmol/min using the molar extinction coefficient of p-nitroaniline at the specific pH (note: the extinction coefficient can be slightly pH-dependent).
-
Plot the initial reaction rate (V₀) as a function of pH to determine the optimal pH for the hydrolysis of this compound by chymotrypsin.
-
Visualization
Caption: Workflow for determining the optimal pH of chymotrypsin-catalyzed peptide hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. coachrom.com [coachrom.com]
- 5. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 9. pnas.org [pnas.org]
- 10. ALKALINE PH DEPENDENCE OF δCHYMOTRYPSIN-CATALYZED HYDROLYSIS OF SPECIFIC SUBSTRATES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
preventing precipitation of Glu-Ala-Leu-Phe-Gln-pNA in assays
Welcome to the technical support center for chromogenic peptide substrates. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to the precipitation of the peptide substrate Glu-Ala-Leu-Phe-Gln-pNA during enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide precipitating in my aqueous assay buffer?
A1: The peptide sequence contains hydrophobic amino acid residues (Leucine and Phenylalanine) and a p-nitroanilide (pNA) chromophore, both of which contribute to its poor solubility in aqueous solutions.[1][2] Peptides with 50% or more hydrophobic residues are particularly prone to precipitation when dissolved directly into water-based buffers.[1] Improper dissolution techniques are the most common cause of this issue.[3][4]
Q2: What is the best solvent to dissolve this compound?
A2: The recommended method is to first dissolve the lyophilized peptide in a small amount of a 100% organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common and preferred solvent due to its high solubilizing power and relatively low toxicity in most assay systems.[1][2][5][6] Dimethylformamide (DMF) is a suitable alternative if DMSO is incompatible with your experiment, for instance, with peptides containing Cysteine or Methionine residues that can be oxidized by DMSO.[2]
Q3: What concentration of organic solvent is acceptable in the final assay?
A3: The final concentration of the organic solvent should be kept as low as possible to avoid affecting enzyme activity. A final concentration of 1-5% (v/v) DMSO is generally well-tolerated in many enzymatic assays.[2] However, the tolerance is enzyme-dependent. Some enzymes, like the SARS-CoV-2 3CL protease, have shown enhanced activity and substrate solubility at DMSO concentrations as high as 20%.[7] It is crucial to test the effect of the solvent on your specific enzyme by running a solvent-only control.
Q4: Can I dissolve the peptide by changing the pH of the buffer?
A4: While adjusting pH can improve the solubility of charged peptides, this compound is dominated by hydrophobicity. The peptide has a net charge of -1 at neutral pH due to the N-terminal Glutamic acid (Glu), making it slightly acidic. While dissolving it in a slightly basic buffer (pH 7.5-8.5) might offer a marginal improvement, the most effective strategy remains the use of an organic co-solvent like DMSO for the initial stock preparation.
Q5: How should I store my peptide stock solution?
A5: Peptide solutions are less stable than the lyophilized powder. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] Store these aliquots at -20°C or, preferably, -80°C, protected from light.[5]
Troubleshooting Guide: Preventing Precipitation
This guide provides a systematic approach to identifying and solving precipitation issues with this compound.
Problem 1: Precipitate forms immediately upon adding the peptide to the assay buffer.
| Potential Cause | Recommended Solution |
| Improper Dissolution Method | The peptide was added directly to an aqueous buffer. Hydrophobic interactions cause immediate aggregation. |
| Correction: Prepare a concentrated stock solution of the peptide in 100% DMSO first. Then, add this stock solution dropwise to the stirred assay buffer to achieve the final desired concentration.[1][5][6] | |
| Peptide Concentration Too High | The final concentration of the peptide in the assay exceeds its solubility limit in the buffer, even with a small amount of co-solvent. |
| Correction: Reduce the final working concentration of the peptide. If a high concentration is necessary, you may need to empirically determine the maximum tolerable concentration of an organic co-solvent (e.g., DMSO) for your enzyme.[7] |
Problem 2: The solution is initially clear but becomes cloudy or forms a precipitate over time.
| Potential Cause | Recommended Solution |
| Slow Aggregation | The peptide is near its solubility limit and is slowly aggregating over the course of the experiment, possibly influenced by temperature or incubation time. |
| Correction: Consider including a non-ionic detergent, such as Triton X-100 (at ~0.01%), in the assay buffer to help maintain peptide solubility.[8] Also, ensure the final DMSO concentration is sufficient; a slight increase may prevent this issue. | |
| Buffer Incompatibility | Components in your buffer (e.g., certain salts or high concentrations of phosphate) may be "salting out" the peptide.[9] |
| Correction: Test the peptide's solubility in different buffer systems (e.g., Tris vs. HEPES). Simplify the buffer composition if possible. Ensure the pH of the buffer is stable and appropriate for the assay. | |
| Enzyme-Substrate Interaction | In rare cases, interaction with the enzyme or other proteins in the sample could lead to co-precipitation. |
| Correction: This is less common but can be investigated by running a control without the enzyme. If precipitation only occurs with the enzyme, optimizing buffer conditions (pH, ionic strength) may be necessary. |
Below is a logical workflow for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the essential first step for working with this compound.
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom of the tube.[1]
-
Add Solvent: Carefully add the required volume of 100% DMSO to the vial to achieve the desired stock concentration. A typical stock concentration is between 10-50 mg/mL.[8]
-
Solubilize: Vortex or sonicate the solution gently to ensure the peptide is fully dissolved.[1][6] A brief sonication in a water bath for a few minutes can be effective.[6]
-
Aliquot and Store: Divide the stock solution into single-use aliquots and store them at -20°C or -80°C, protected from light.
Protocol 2: General Enzymatic Assay for Viral 3C Protease Activity
This protocol is adapted from established methods for measuring the activity of viral proteases like Human Rhinovirus (HRV) 3C protease using a peptide-pNA substrate.[10][11][12]
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer. A common buffer is 50 mM Tris-HCl or HEPES, pH 7.5, containing 150 mM NaCl and 1 mM EDTA.
-
Substrate Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Dilute this stock into the Assay Buffer to create a 2X working solution (e.g., if your final desired concentration is 200 µM, prepare a 400 µM working solution).
-
Enzyme Solution: Prepare a dilution of your protease in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the enzyme solution to the appropriate wells of a clear, flat-bottom 96-well plate.
-
Include a "no enzyme" control by adding 50 µL of Assay Buffer to control wells.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 50 µL of the 2X substrate working solution to all wells.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition:
-
Measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for a period of 30-60 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
-
The workflow for a typical enzymatic assay is illustrated below.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. jpt.com [jpt.com]
- 3. genscript.com [genscript.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bachem.com [bachem.com]
- 7. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. abcam.cn [abcam.cn]
Technical Support Center: Optimizing Glu-Ala-Leu-Phe-Gln-pNA-Based Protease Assays
Welcome to the technical support center for the Glu-Ala-Leu-Phe-Gln-pNA-based protease assay. This guide is designed for researchers, scientists, and drug development professionals to enhance assay sensitivity and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide, and what is it used for?
The this compound is a synthetic chromogenic peptide substrate. It is primarily used to measure the activity of specific viral proteases, namely Human Rhinovirus (HRV) 3C protease and Norovirus 3C-like protease (also known as Chiba virus 3C-like protease).[1][2] The protease cleaves the peptide bond between the glutamine (Gln) and the p-nitroaniline (pNA). This cleavage releases the pNA molecule, which is a chromophore that can be detected spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the protease activity.
Q2: How can I increase the sensitivity of my assay?
Improving assay sensitivity involves optimizing several parameters to maximize the signal-to-noise ratio. Key strategies include:
-
Optimizing Enzyme and Substrate Concentrations: Systematically titrate both the enzyme and substrate to find the optimal concentrations that yield a robust signal without saturating the enzyme.
-
Prolonging Incubation Time: Extending the incubation period can allow for greater accumulation of the pNA product, thereby increasing the signal. However, it's crucial to ensure the reaction remains in the linear range.
-
Buffer Optimization: Ensure the pH, ionic strength, and any necessary co-factors in your assay buffer are optimal for your specific protease.[3]
-
Inclusion of a Reducing Agent: For cysteine proteases like HRV 3C, including a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in the buffer is highly recommended to maintain enzyme activity, especially during prolonged incubations.[1]
Q3: What are the optimal conditions for HRV 3C and Norovirus 3C-like protease activity?
While optimal conditions can be protein-specific, here are some general guidelines:
-
HRV 3C Protease: This enzyme is active over a broad range of temperatures, including 4°C, making it suitable for temperature-sensitive target proteins.[4] For faster digestion, temperatures up to 30°C can be used.[1] The activity is generally optimal in a buffer at pH 7.0-8.0.
-
Norovirus (Chiba virus) 3C-like Protease: The optimal pH and temperature for this enzyme's activity are approximately 8.6 and 37°C, respectively.[5] It's important to note that monovalent cations like Na+ and K+ at concentrations around 100 mM can be inhibitory.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal | Inactive Enzyme: The protease may have lost activity due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles. Include a positive control with a known active enzyme to verify assay components. |
| Suboptimal Buffer Conditions: The pH, ionic strength, or other buffer components may not be optimal for the protease.[3] | Test a range of pH values (e.g., 7.0 to 9.0) and salt concentrations to determine the optimal conditions for your enzyme. For cysteine proteases, ensure a reducing agent (e.g., 1 mM DTT) is present.[1] | |
| Insufficient Incubation Time or Temperature: The reaction may not have proceeded long enough or at a high enough temperature to generate a detectable signal. | Increase the incubation time, ensuring the reaction stays within the linear range. Optimize the temperature based on the specific protease's characteristics (e.g., 37°C for Norovirus 3C-like protease).[5] | |
| Low Enzyme or Substrate Concentration: The concentration of the enzyme or substrate may be too low to produce a measurable signal. | Increase the concentration of the enzyme and/or substrate. Perform a titration to find the optimal concentrations. | |
| High Background Signal | Substrate Instability: The pNA substrate may be hydrolyzing spontaneously in the assay buffer. | Prepare the substrate solution fresh before each experiment. Run a "substrate only" control (without enzyme) to measure the rate of spontaneous hydrolysis and subtract this from your sample readings. |
| Contaminating Proteases: The enzyme preparation or sample may be contaminated with other proteases that can cleave the substrate. | Use a highly purified enzyme. If analyzing a complex sample, consider using specific protease inhibitors for potentially contaminating proteases. | |
| Autofluorescence/Absorbance of Test Compounds: If screening for inhibitors, the compounds themselves may absorb light at 405 nm. | Run a control with the test compound and all assay components except the enzyme to measure its intrinsic absorbance. Subtract this value from the corresponding sample reading. | |
| Poor Reproducibility | Pipetting Inaccuracies: Inconsistent pipetting of small volumes of enzyme, substrate, or inhibitors can lead to significant variability. | Use calibrated pipettes and ensure proper pipetting technique. Prepare master mixes of reagents to be added to all wells to minimize pipetting errors. |
| Temperature Fluctuations: Inconsistent temperature during incubation can affect the reaction rate. | Use a temperature-controlled plate reader or water bath to ensure a constant temperature throughout the experiment. | |
| Substrate Precipitation: The peptide substrate may have limited solubility in the assay buffer, leading to inconsistent concentrations. | Ensure the substrate is fully dissolved in a suitable solvent (like DMSO) before diluting into the aqueous assay buffer. Avoid using a final DMSO concentration that inhibits the enzyme. |
Quantitative Data Summary
Table 1: Kinetic Parameters and Optimal Conditions
| Parameter | Human Rhinovirus 14 3C Protease | Chiba virus (Norovirus) 3C-like Protease |
| Substrate | H-Glu-Ala-Leu-Phe-Gln-pNA | This compound |
| kcat/Km | 840 M⁻¹s⁻¹[6] | Not Reported |
| Optimal pH | ~7.5 - 8.0 | 8.6[5] |
| Optimal Temperature | 4°C - 30°C[1][4] | 37°C[5] |
| Inhibitors | Sulfhydryl reagents (e.g., p-chloromercuribenzoic acid, N-ethylmaleimide) | Hg²⁺, Zn²⁺, sulfhydryl reagents[5] |
| Ionic Strength Effects | Generally tolerant to various salt concentrations | Inhibited by ~100 mM Na⁺ or K⁺[5] |
Experimental Protocols
Protocol 1: Standard Assay for HRV 3C Protease Activity
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT. Prepare fresh DTT before each experiment.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Enzyme Solution: Dilute HRV 3C protease in Assay Buffer to the desired concentration (e.g., 100 nM).
-
-
Assay Procedure:
-
Add 80 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of the Enzyme Solution to the sample wells. For the blank (no enzyme) wells, add 10 µL of Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5 minutes.
-
To initiate the reaction, add 10 µL of the Substrate Stock Solution to all wells (final substrate concentration will be 1 mM).
-
Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Subtract the rate of the blank wells from the sample wells to correct for any non-enzymatic substrate hydrolysis.
-
Convert the rate from ΔAbs/min to µmol/min using the molar extinction coefficient of pNA (ε₄₀₅ = 10,600 M⁻¹cm⁻¹) and the path length of the sample in the microplate well.
-
Visualizations
Experimental Workflow
Caption: A streamlined workflow for performing the pNA-based protease assay.
HRV Polyprotein Processing Pathway
Caption: Simplified schematic of Human Rhinovirus polyprotein processing.
Norovirus Polyprotein Processing Pathway
Caption: Overview of Norovirus ORF1 polyprotein cleavage by the 3C-like protease.
References
Technical Support Center: Compound Interference in Colorimetric Protease Assays
Welcome to the technical support center for troubleshooting compound interference in colorimetric protease assays. This resource is designed for researchers, scientists, and drug development professionals to identify and mitigate common issues encountered during experimentation.
Troubleshooting Guides
This section provides detailed guidance on specific problems that can arise from compound interference.
Issue: My sample absorbance values are unexpectedly high, even in the absence of protease activity.
This often indicates that the test compound itself absorbs light at the same wavelength used for detection.
Possible Causes and Solutions:
| Cause | Solution |
| Colored Compounds | Test compounds that are colored can directly interfere with absorbance readings.[1] |
| Compound Precipitation | Precipitated compounds can cause light scattering, leading to artificially high absorbance readings.[2][3] |
| Compound Reaction with Detection Reagent | The compound may react with the colorimetric substrate or developing reagents, producing a colored product independent of protease activity.[4] |
Experimental Protocol: Background Subtraction for Colored Compounds
-
Prepare two sets of wells for each compound concentration:
-
Test Wells: Contain the protease, substrate, and test compound.
-
Blank Wells: Contain the substrate and test compound in the assay buffer, without the protease.[5]
-
-
Incubate both sets of plates under standard assay conditions.
-
Measure the absorbance of all wells at the appropriate wavelength.
-
Calculate the corrected absorbance by subtracting the average absorbance of the blank wells from the absorbance of the corresponding test wells.[5] This difference represents the true enzymatic activity.
Issue: My standard curve is not linear.
An non-linear standard curve can be caused by several factors, including incorrect axis scaling or suboptimal assay conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect X-axis Scale | The x-axis (protease concentration) should often be on a logarithmic scale for a linear relationship.[6][7] |
| Suboptimal Buffer Conditions | The pH and other buffer components may not be optimal for the specific protease being tested.[6][7] |
| Substrate Digestion Rate | The protease may digest the substrate more slowly or less completely than the standard enzyme.[5] |
Experimental Protocol: Optimizing Assay Buffer
-
Review the literature for the optimal pH and buffer conditions for your specific protease.
-
Prepare a series of buffers with varying pH values around the reported optimum.
-
Run the protease assay using your standard curve concentrations in each buffer.
-
Plot the standard curves for each buffer and select the one that yields the most linear and sensitive response.
Issue: I am observing false positives in my high-throughput screen.
False positives are a common issue in HTS and can arise from various forms of compound interference.
Possible Causes and Solutions:
| Cause | Solution |
| Autofluorescent Compounds | Compounds that are intrinsically fluorescent can interfere with fluorescence-based readouts.[1][8][9] This is a significant issue as about 10% of compounds in HTS libraries are fluorescent.[8] |
| Fluorescence Quenching | Compounds can decrease the fluorescence signal, leading to the appearance of inhibition.[10] |
| Inner Filter Effect (IFE) | At high concentrations, fluorescent substrates can absorb emitted light, leading to a non-linear relationship between fluorescence and product concentration.[11][12] This effect becomes significant when the sum of the absorbances at the excitation and emission wavelengths exceeds 0.08.[11] |
| Compound Reactivity | Test compounds can react with assay components, leading to a false signal.[4] |
Experimental Protocol: Counter-Screen for Autofluorescence
-
Prepare a plate with the test compounds at the screening concentration in assay buffer, without the enzyme or substrate.
-
Measure the fluorescence at the same excitation and emission wavelengths used in the primary assay.
-
Identify "hits" that show a significant increase in fluorescence in this counter-screen. These are likely autofluorescent compounds and should be flagged as potential false positives.[10]
Frequently Asked Questions (FAQs)
Q1: What is the "inner filter effect" and how can I mitigate it?
The inner filter effect (IFE) occurs when a substance in the sample absorbs the excitation or emission light of the fluorophore, leading to a reduction in the measured fluorescence intensity.[13] This is a common issue at high substrate or compound concentrations.[11][12]
-
Mitigation Strategies:
-
Work at lower concentrations: If possible, reduce the concentration of the interfering substance.[13]
-
Use a shorter pathlength cuvette: This reduces the distance the light travels through the sample, minimizing absorption.[11]
-
Mathematical correction: Correction formulas can be applied if the absorbance spectrum of the interfering compound is known.
-
Q2: How can I distinguish between a true inhibitor and a compound that interferes with the assay?
It is crucial to perform secondary or orthogonal assays to confirm hits from a primary screen.
-
Orthogonal Assays: Use a different assay format to measure the activity of the same protease. For example, if the primary screen was colorimetric, a secondary assay could be based on fluorescence polarization or mass spectrometry.[10]
-
Counter-Screens: As described in the troubleshooting section, these are designed to identify compounds that interfere with the detection method itself (e.g., autofluorescence, light scattering).[10]
-
Dose-Response Curves: True inhibitors will typically show a sigmoidal dose-response curve, while interfering compounds may exhibit a non-classical or linear response.
Q3: Can my test compound's color interfere with a fluorescent protease assay?
Yes. If a colored compound absorbs light at the excitation or emission wavelength of the fluorophore, it can lead to the inner filter effect, causing a decrease in the measured fluorescence and potentially being misinterpreted as inhibition.[1]
Q4: What should I do if I suspect my compound is precipitating in the assay well?
Compound precipitation can lead to light scattering, which can interfere with both absorbance and fluorescence readings.[2][3]
-
Visual Inspection: Examine the assay plate for any visible precipitates.
-
Solubility Measurement: Determine the solubility of your compound in the assay buffer.
-
Light Scattering Assay: Measure light scattering at a wavelength where neither the substrate nor the product absorbs (e.g., >600 nm). An increase in scattering in the presence of the compound indicates precipitation.
Q5: Are there computational tools to predict compound interference?
Yes, there are in silico tools and databases that can help predict the likelihood of a compound causing interference. For example, some tools can predict autofluorescence based on the chemical structure of a compound.[9] These can be useful for flagging potentially problematic compounds early in the drug discovery process.
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Pierce™ Colorimetric Protease Assay Kit - FAQs [thermofisher.com]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
ensuring linearity of product formation with Glu-Ala-Leu-Phe-Gln-pNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate Glu-Ala-Leu-Phe-Gln-pNA. Our goal is to help you ensure the linearity of product formation and obtain reliable, reproducible results in your enzyme kinetic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes cleave it?
This compound is a peptide substrate linked to a p-nitroaniline (pNA) chromophore. When cleaved by a suitable protease, free pNA is released, which can be quantified spectrophotometrically by measuring the absorbance at approximately 405 nm. This substrate is reported for use with enzymes such as Chiba virus 3C-like protease (CVP) and may also be suitable for other proteases with similar substrate specificity, like human rhinovirus 3C protease.[1][2][3]
Q2: What is meant by "linearity of product formation" and why is it important?
Linearity of product formation refers to the initial phase of an enzymatic reaction where the amount of product generated is directly proportional to the reaction time.[4] This phase is known as the "initial velocity" or "steady-state" region. It is crucial to perform measurements within this linear range for several reasons:
-
It ensures that the reaction rate is constant and reflects the true enzyme activity.
-
It guarantees that the substrate concentration is not yet limiting the reaction, as typically less than 10% of the substrate has been consumed.[5]
-
It simplifies data analysis and allows for accurate determination of kinetic parameters like Km and Vmax.
Q3: My reaction starts fast and then slows down, resulting in a curve rather than a straight line. Why is this happening?
This is a common observation in enzyme kinetics and usually indicates that the reaction is no longer in the linear range. The primary reasons for this are:
-
Substrate Depletion: As the reaction progresses, the substrate is consumed. At a certain point, the substrate concentration is no longer saturating for the enzyme, causing the reaction rate to decrease.[6][7]
-
Enzyme Concentration is Too High: An excessive amount of enzyme will consume the substrate too quickly, leading to a very short linear phase.[5][6]
-
Product Inhibition: In some cases, the product of the reaction can bind to the enzyme and inhibit its activity.
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like temperature, pH, or the presence of inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered when trying to achieve and maintain a linear reaction rate.
Problem 1: Non-Linear Reaction Progress Curves
Symptoms: A plot of absorbance (product formation) versus time is curved, plateauing sooner than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Enzyme concentration is too high. | Perform an enzyme titration experiment to find a concentration that results in a linear reaction for a practical duration (e.g., 15-60 minutes). Reduce the enzyme concentration until linearity is achieved.[5] |
| Substrate concentration is too low (substrate depletion). | Ensure the substrate concentration is well above the Km of the enzyme (typically 5-10 times Km). However, if the curve is due to rapid depletion, the primary fix is to lower the enzyme concentration, not increase the substrate.[6][7] |
| Incubation time is too long. | Determine the linear range by running a time-course experiment and taking measurements at multiple time points. Subsequent experiments should be stopped within this identified linear window.[4][5] |
| Product Inhibition. | Analyze the data for potential product inhibition mechanisms. If confirmed, ensure measurements are taken at very early time points where the product concentration is minimal. |
| Enzyme is unstable under assay conditions. | Check the stability of your enzyme at the assay temperature and pH. Consider adding stabilizing agents like BSA or glycerol, if compatible with your assay. Store enzymes properly and avoid repeated freeze-thaw cycles.[8][9] |
Problem 2: High Background Signal
Symptoms: The absorbance reading at time zero (before adding the enzyme or substrate) is high.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Substrate Hydrolysis. | The pNA substrate may undergo spontaneous, non-enzymatic (abiotic) hydrolysis. Prepare the substrate solution fresh. Run a "no-enzyme" control (all reaction components except the enzyme) and subtract its absorbance from all other readings.[10] |
| Contaminated Reagents. | Buffers or other reagents may be contaminated. Use fresh, high-purity reagents and water. |
| Interference from Sample Components. | If using complex biological samples, endogenous colored compounds may contribute to the absorbance. Run a "no-substrate" control to account for this background.[10] |
Experimental Protocols
Protocol 1: Determining the Optimal Enzyme Concentration and Linear Range
This experiment is critical for establishing valid assay conditions. The goal is to find an enzyme concentration that produces a linear rate of product formation for a desired period.
Materials:
-
This compound substrate stock solution
-
Enzyme stock solution
-
Assay buffer (e.g., Tris-HCl, HEPES at optimal pH)
-
Microplate reader or spectrophotometer capable of reading at ~405 nm
-
96-well microplate or cuvettes
Methodology:
-
Prepare a series of enzyme dilutions in assay buffer. For example, create 2-fold serial dilutions from your stock to test a range of concentrations (e.g., 1x, 0.5x, 0.25x, 0.125x).
-
Prepare a reaction master mix containing the assay buffer and the substrate at the final desired concentration.
-
Set up the reactions. In separate wells of a microplate, add the diluted enzyme solutions. Also, include a "no-enzyme" control well containing only the assay buffer.
-
Initiate the reaction by adding the substrate master mix to all wells simultaneously using a multichannel pipette.
-
Measure the absorbance at 405 nm immediately (this is the T=0 reading) and then at regular intervals (e.g., every 1-2 minutes) for a total duration of 30-60 minutes.
-
Plot the data. For each enzyme concentration, plot absorbance vs. time.
-
Analyze the results. Identify the highest enzyme concentration that gives a straight line for the desired assay duration. This will be your optimal enzyme concentration for subsequent experiments. The time interval during which this plot is linear is your valid assay window.[5]
Visualizations
Caption: Workflow for determining the optimal enzyme concentration and linear assay window.
Caption: Troubleshooting decision tree for non-linear enzyme kinetics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Suc-Glu-Ala-Leu-Phe-Gln-pNA | CymitQuimica [cymitquimica.com]
- 3. mybiosource.com [mybiosource.com]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untitled Document [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
quality control checks for Glu-Ala-Leu-Phe-Gln-pNA experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic substrate Glu-Ala-Leu-Phe-Gln-pNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic peptide substrate linked to a p-nitroaniline (pNA) chromophore. It is primarily used in colorimetric assays to measure the activity of specific proteases. Upon cleavage of the peptide bond between Glutamine (Gln) and pNA by a target protease, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity. This substrate is commonly used for assaying viral proteases such as Human Rhinovirus (HRV) 3C protease and Chiba virus 3C-like protease.[1]
Q2: How should I store and handle the this compound substrate?
For optimal stability, the lyophilized peptide should be stored at -20°C in a desiccated environment. Stock solutions are best prepared in dry organic solvents like DMSO or methanol and should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions in aqueous buffers, it is recommended to use them promptly as pNA substrates can undergo hydrolysis, a process that is accelerated at higher pH.[2] For same-day use, keep the aqueous solution on ice.
Q3: What is the principle of the enzymatic assay using this compound?
The assay is based on the enzymatic hydrolysis of the peptide-pNA bond. The reaction can be summarized as follows:
This compound (colorless) + H₂O --(Protease)--> Glu-Ala-Leu-Phe-Gln + p-Nitroaniline (yellow)
The reaction is monitored by measuring the increase in absorbance of the released p-nitroaniline at or near 405 nm over time. The initial rate of the reaction is then used to determine the enzyme's activity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Solution |
| No or Low Signal (Low Absorbance Change) | Inactive enzyme. | - Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. - Perform a positive control experiment with a known active enzyme. |
| Sub-optimal assay conditions. | - Verify that the buffer pH, ionic strength, and temperature are optimal for the specific protease being assayed.[3] - Most serine proteases have optimal activity in the pH range of 7.3-9.3.[4] | |
| Insufficient substrate or enzyme concentration. | - Increase the concentration of the substrate or enzyme in the reaction. Ensure the substrate concentration is not limiting the reaction rate. | |
| Presence of inhibitors. | - Check for known inhibitors of your protease in the sample or buffer components. | |
| High Background Signal (High Initial Absorbance) | Spontaneous hydrolysis of the substrate. | - Prepare fresh substrate solutions in aqueous buffer just before use.[2] - Avoid high pH buffers for substrate dilution if possible. - Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis and subtract this from the sample readings. |
| Contaminated reagents. | - Use fresh, high-quality reagents and buffers. | |
| Sample interference. | - Samples containing substances that absorb at 405 nm (e.g., hemolysis, hyperbilirubinemia) can interfere.[5][6] Run a "no-substrate" control to assess sample background absorbance. | |
| Non-linear Reaction Rate (Curve Plateaus Quickly) | Substrate depletion. | - Reduce the enzyme concentration or the reaction time to ensure the measurement is taken during the initial linear phase of the reaction. |
| Product inhibition. | - Dilute the enzyme to slow down the reaction and confirm if linearity is restored. | |
| Enzyme instability. | - Check the stability of the enzyme under the assay conditions. Some enzymes may lose activity over the course of the assay. | |
| Inconsistent or Irreproducible Results | Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. Prepare a master mix for reagents where possible.[7] |
| Temperature fluctuations. | - Ensure all reaction components are equilibrated to the correct assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath. | |
| Substrate precipitation. | - Ensure the substrate is fully dissolved in the assay buffer. The hydrophobic nature of the pNA group can sometimes lead to solubility issues. |
Experimental Protocols
Standard Protocol for HRV 3C Protease Activity Assay
This protocol provides a general guideline for measuring the activity of Human Rhinovirus (HRV) 3C protease using this compound.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store in aliquots at -20°C.
-
Enzyme Solution: Dilute HRV 3C protease in assay buffer to the desired concentration. Keep on ice.
2. Assay Procedure:
-
Prepare the reaction mixture in a 96-well microplate. For each reaction, add:
-
X µL of Assay Buffer
-
10 µL of Substrate Stock Solution (final concentration will be 100 µM in a 1 mL reaction, adjust as needed)
-
Y µL of Enzyme Solution
-
Bring the total volume to 100 µL with Assay Buffer.
-
-
Include the following controls:
-
Blank (No Enzyme): Add assay buffer instead of the enzyme solution to measure non-enzymatic substrate hydrolysis.
-
Blank (No Substrate): Add DMSO instead of the substrate stock solution to measure any background absorbance from the enzyme or buffer.
-
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
3. Data Analysis:
-
Subtract the rate of the "no-enzyme" blank from the rate of the sample wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA/min).
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (mol/min) = (V₀ * Reaction Volume) / (ε * path length)
-
Where ε is the molar extinction coefficient of p-nitroaniline (e.g., 10,600 M⁻¹cm⁻¹ at 405 nm).
-
Visualizations
Experimental Workflow
Caption: A generalized workflow for a protease assay using a chromogenic substrate.
HRV Polyprotein Processing by 3C Protease
Human Rhinovirus translates its single-stranded RNA genome into a large polyprotein. This polyprotein is then cleaved by viral proteases, primarily the 3C protease (3Cpro), to release individual functional viral proteins essential for replication and assembly.[8][9]
Caption: Simplified schematic of Human Rhinovirus polyprotein processing by 2A and 3C proteases.
References
- 1. A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. tandfonline.com [tandfonline.com]
- 5. Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Human Rhinoviruses and Its Protease - Creative Diagnostics [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Glu-Ala-Leu-Phe-Gln-pNA versus Fluorescent Substrates for Protease Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, reliability, and throughput. This guide provides an objective comparison of the chromogenic substrate, Glu-Ala-Leu-Phe-Gln-pNA, with fluorescent substrate alternatives, supported by experimental data and detailed protocols.
The chromogenic substrate, this compound (p-nitroanilide), has long been a staple in protease assays due to its simplicity and cost-effectiveness. However, the advent of fluorescent technologies has introduced a new class of substrates promising enhanced sensitivity and a wider dynamic range. This guide will delve into the performance characteristics of both substrate types, with a particular focus on their application in assays for viral proteases, such as the Human Rhinovirus (HRV) 3C protease, a key target in antiviral drug development.
Performance Data at a Glance: A Quantitative Comparison
The selection of an appropriate substrate hinges on key performance indicators such as kinetic parameters and the limit of detection. The following table summarizes available data for this compound and representative fluorescent substrates when used with Human Rhinovirus (HRV) 3C protease.
| Feature | This compound | Fluorescent Substrates |
| Substrate Type | Chromogenic (p-Nitroanilide) | Fluorogenic (e.g., Fluorescein, FRET, GFP-based) |
| Detection Method | Colorimetric (Absorbance at 405 nm) | Fluorometric (Emission/Excitation) |
| Enzyme | Human Rhinovirus 14 (HRV-14) 3C Protease | Human Rhinovirus 2 (HRV-2) 3C Protease / HRV 3C Protease |
| Catalytic Efficiency (kcat/Km or Vmax/KM) | 840 M⁻¹s⁻¹ | 1100 M⁻¹s⁻¹ (for Ac-MEALFQGPLQYKE(fluorescein)L) 4730 M⁻¹s⁻¹ (for MBP-LEVLFQ↓G-6His-GFP at 4°C) |
| Limit of Detection | As low as 50 ng of protease with a commercial kit.[1] | Generally higher sensitivity than colorimetric assays. |
| Advantages | Cost-effective, simple protocol, widely used. | High sensitivity, wider dynamic range, suitable for high-throughput screening. |
| Disadvantages | Lower sensitivity compared to fluorescent methods, potential for interference from colored compounds. | Higher cost, potential for photobleaching, requires specialized equipment (fluorometer). |
Visualizing the Mechanisms
To better understand the principles behind these assays and the role of the target protease, the following diagrams illustrate the experimental workflow and the viral polyprotein processing pathway.
Caption: A typical workflow for comparing chromogenic and fluorescent substrates.
Caption: Role of 3C protease in cleaving the viral polyprotein.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the adoption of these assays, detailed protocols for both chromogenic and fluorogenic substrate-based assays are provided below.
Protocol 1: Colorimetric Assay using this compound
This protocol is adapted from commercially available kits for measuring HRV 3C protease activity.
Materials:
-
Purified HRV 3C Protease
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute the HRV 3C protease to the desired concentration in Assay Buffer.
-
Prepare a stock solution of the pNA substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in Assay Buffer.
-
-
Assay Setup:
-
Add 90 µL of the diluted enzyme solution to each well of the microplate.
-
Include a blank control with 90 µL of Assay Buffer only.
-
-
Initiate Reaction:
-
Add 10 µL of the pNA substrate working solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at the desired temperature (e.g., 37°C) for a specific time period (e.g., 30-60 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The increase in absorbance is proportional to the amount of p-nitroaniline released.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the protease activity based on a standard curve of p-nitroaniline or using the molar extinction coefficient of pNA (ε = 8800 M⁻¹cm⁻¹ at 410 nm).
-
Protocol 2: Fluorometric Assay using a Fluorescein-Labeled Peptide Substrate
This protocol is a general guideline for a FRET-based or other fluorescent protease assay.
Materials:
-
Purified HRV 3C Protease
-
Fluorescent peptide substrate (e.g., Ac-MEALFQGPLQYKE(fluorescein)L or a FRET-based substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Black 96-well microplate (to minimize background fluorescence)
-
Fluorometer or fluorescent microplate reader with appropriate excitation and emission filters
Procedure:
-
Prepare Reagents:
-
Dilute the HRV 3C protease to the desired concentration in Assay Buffer.
-
Prepare a stock solution of the fluorescent substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in Assay Buffer. Protect the solution from light.
-
-
Assay Setup:
-
Add 90 µL of the diluted enzyme solution to each well of the black microplate.
-
Include a blank control with 90 µL of Assay Buffer only.
-
-
Initiate Reaction:
-
Add 10 µL of the fluorescent substrate working solution to each well.
-
-
Incubation:
-
Incubate the plate at the desired temperature, protected from light. The incubation time will depend on the enzyme concentration and substrate kinetics.
-
-
Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorophore. For a FRET substrate, cleavage will result in a change in the fluorescence signal.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from the fluorescence of the samples.
-
Relate the change in fluorescence to protease activity, often using a standard curve of the free fluorophore.
-
Conclusion
The choice between this compound and fluorescent substrates for protease assays is a trade-off between cost, convenience, and required sensitivity. For routine assays where high sensitivity is not the primary concern, the pNA-based colorimetric method offers a reliable and economical option. However, for applications demanding higher sensitivity, such as high-throughput screening of inhibitors or the detection of low-level protease activity, fluorescent substrates are the superior choice. The data presented in this guide indicates that fluorescent substrates can offer a significant improvement in catalytic efficiency, and while specific limits of detection can vary, they generally provide a more sensitive readout. By carefully considering the specific requirements of their research, scientists and drug development professionals can select the optimal substrate to achieve accurate and reproducible results in their protease activity assays.
References
A Researcher's Guide to Chromogenic Substrates for HRV 3C Protease Activity Assays
For researchers in drug discovery and biotechnology, accurate and efficient monitoring of Human Rhinovirus (HRV) 3C protease activity is critical. This cysteine protease, with its highly specific cleavage site, is a key target for antiviral therapies and a widely used tool for fusion protein cleavage. Chromogenic substrates offer a straightforward and readily quantifiable method for assaying its activity. This guide provides a comparative overview of available chromogenic substrates, their performance, and the experimental protocols for their use.
Understanding HRV 3C Protease Specificity: The Foundation for Substrate Design
HRV 3C protease exhibits stringent substrate specificity, canonically recognizing the amino acid sequence Leu-Glu-Val-Leu-Phe-Gln↓Gly-Pro , with cleavage occurring between the glutamine (P1) and glycine (P1') residues.[1][2] This high specificity is a cornerstone of its utility.
While Gln at the P1 position is strictly required, research has shown some flexibility at the P1' position. An engineered variant of the protease, for instance, demonstrates the ability to cleave after residues other than glycine. Furthermore, one study identified LEVLFQ↓GM as a more efficiently cleaved substrate under certain conditions.[3] This inherent and engineered flexibility opens avenues for the development of alternative substrates with potentially enhanced properties.
Comparison of Chromogenic and Fluorogenic Substrates
The primary methods for continuously monitoring HRV 3C protease activity involve either a chromogenic or fluorogenic readout.
-
Chromogenic Substrates: These are typically short peptides mimicking the protease's recognition sequence and are conjugated to a chromophore, most commonly p-nitroaniline (pNA). Upon cleavage of the peptide bond, the pNA is released and produces a yellow color that can be measured spectrophotometrically at approximately 405 nm.[4][5]
-
Fluorogenic Substrates: These substrates also utilize a peptide recognition sequence but employ fluorescence resonance energy transfer (FRET). A fluorophore and a quencher are attached to opposite ends of the peptide. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence.[6]
| Feature | Chromogenic Substrates (pNA-based) | Fluorogenic Substrates (FRET-based) |
| Detection Method | Absorbance (Colorimetric) | Fluorescence |
| Principle | Release of a chromophore (pNA) upon cleavage | Separation of a fluorophore and quencher upon cleavage |
| Instrumentation | Spectrophotometer (plate reader) | Fluorometer (plate reader) |
| Sensitivity | Generally lower | Generally higher |
| Cost | Typically lower | Typically higher |
| Common Use | High-throughput screening, routine activity assays | High-sensitivity assays, kinetic studies |
Performance Data of a Commercial Chromogenic Substrate
Direct comparative kinetic data for various commercial chromogenic substrates is not always readily available from manufacturers. However, academic literature provides valuable insights. One study characterized the kinetic parameters of a pNA-based substrate with the sequence Glu-Ala-Leu-Phe-Gln-pNA .[7]
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| This compound | 0.0042 | 98.2 | 424 |
| Data obtained in 20 mM HEPES, pH 7.8.[7] |
It is important to note that a commercially available substrate from Sigma-Aldrich has a similar sequence: H-Glu-Ala-Leu-Phe-Gln-pNA .[8] While the N-terminal protecting group may slightly alter the kinetics, the provided data serves as a strong benchmark for this class of substrates.
Experimental Protocols
Below are generalized protocols for performing an HRV 3C protease activity assay using a pNA-based chromogenic substrate. These are based on commercially available kits and should be optimized for specific experimental conditions.
Key Reagents and Equipment:
-
Purified HRV 3C Protease
-
Chromogenic Substrate (e.g., this compound)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT)[8]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Assay Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and equilibrate all reagents to the desired reaction temperature (e.g., room temperature or 37°C).
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the HRV 3C protease to the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the desired volume of assay buffer to each well.
-
Add the HRV 3C protease solution to the appropriate wells.
-
Include control wells:
-
No-enzyme control: Assay buffer and substrate only.
-
No-substrate control: Assay buffer and enzyme only.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
-
Visualizing the Workflow and Cleavage Mechanism
To further clarify the experimental process and the underlying biochemistry, the following diagrams are provided.
Caption: Experimental workflow for a chromogenic HRV 3C protease assay.
Caption: Mechanism of chromogenic substrate cleavage by HRV 3C protease.
Conclusion
The selection of an appropriate substrate for HRV 3C protease assays depends on the specific requirements of the experiment, such as sensitivity, throughput, and cost. pNA-based chromogenic substrates offer a robust and cost-effective solution for many applications, with quantifiable performance data available to guide experimental design. For assays requiring higher sensitivity, fluorogenic FRET substrates present a viable, albeit more expensive, alternative. By understanding the principles of substrate design and the practicalities of the assay protocols, researchers can effectively leverage these tools to advance their research in antiviral drug development and biotechnology.
References
- 1. HRV14 3C Protease Substrates, Human Rhinovirus-14 Protease Substrates [biosyn.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantitative Analysis of the Substrate Specificity of Human Rhinovirus 3C Protease and Exploration of Its Substrate Recognition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. FRET HRV-3C substrate [protean.bio]
- 7. zenodo.org [zenodo.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Navigating Protease Specificity: A Comparative Guide to the Chromogenic Substrate Glu-Ala-Leu-Phe-Gln-pNA
For researchers, scientists, and drug development professionals, the selection of a highly specific protease substrate is paramount for accurate enzyme activity assays and inhibitor screening. This guide provides a comprehensive comparison of the chromogenic substrate Glu-Ala-Leu-Phe-Gln-pNA, primarily recognized by Human Rhinovirus 3C (HRV-3C) protease, against other proteases and alternative substrates. The information presented herein is supported by available experimental data and established principles of protease specificity.
The substrate this compound is designed to be highly specific for proteases that recognize and cleave after a glutamine (Gln) residue. Its primary application is in the study of HRV-3C protease, a key enzyme in the life cycle of the human rhinovirus, the causative agent of the common cold. The cleavage of the p-nitroanilide (pNA) group from the peptide backbone by the protease results in the release of a yellow chromophore, which can be quantified spectrophotometrically to determine enzyme activity.
Performance Comparison: Cross-Reactivity with Other Proteases
An ideal protease substrate exhibits high specificity for its target enzyme with minimal to no cleavage by other proteases that may be present in a biological sample. While direct, comprehensive experimental data on the cross-reactivity of this compound with a wide panel of proteases is limited in publicly available literature, its specificity can be inferred from the well-documented cleavage preferences of various protease families.
HRV-3C protease is a cysteine protease with a stringent requirement for a glutamine residue at the P1 position (the amino acid immediately preceding the cleavage site)[1][2][3]. This inherent specificity suggests a low probability of cleavage by common serine proteases such as trypsin and chymotrypsin, which have distinct P1 preferences.
| Protease Family | Typical P1 Specificity | Expected Reactivity with this compound | Rationale |
| Human Rhinovirus 3C Protease (HRV-3C) | Glutamine (Gln) [1][2][3] | High | The substrate sequence is designed to match the preferred recognition site of HRV-3C protease. |
| Trypsin & Trypsin-like Serine Proteases | Arginine (Arg), Lysine (Lys) | Negligible | The P1 glutamine residue does not fit well into the deep, negatively charged S1 pocket of trypsin, which is optimized for basic amino acids. |
| Chymotrypsin & Chymotrypsin-like Serine Proteases | Aromatic residues (Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp))[4][5] | Negligible | The S1 pocket of chymotrypsin is large and hydrophobic, accommodating bulky aromatic side chains, not the polar side chain of glutamine. |
| Elastase | Small aliphatic residues (Alanine (Ala), Valine (Val))[6][7] | Negligible | The S1 pocket of elastase is shallow and hydrophobic, sterically hindering the binding of the larger glutamine side chain. |
| Caspases | Aspartic Acid (Asp) | Negligible | Caspases have a strict requirement for an aspartic acid residue at the P1 position. |
Note: The expectations of negligible reactivity are based on the established primary specificity of these proteases. For definitive confirmation in a specific experimental context, direct testing is always recommended.
Comparison with Alternative HRV-3C Protease Substrates
Several chromogenic and fluorogenic substrates have been developed for HRV-3C protease, often based on its recognition sequence, LEVLFQ↓GP[1][3]. A direct quantitative comparison of various substrates is essential for selecting the most appropriate tool for a given research need.
| Substrate | Reporter Group | Known Kinetic Parameters (for HRV-14 3C Protease) | Reference |
| H-Glu-Ala-Leu-Phe-Gln-pNA | p-Nitroanilide (pNA) | kcat/Km = 840 M⁻¹s⁻¹ | [8] |
| LEVLFQ-pNA | p-Nitroanilide (pNA) | Not explicitly found | - |
| LEVLFQ-AMC | 7-amino-4-methylcoumarin (AMC) | Not explicitly found | - |
Note: Kinetic parameters can vary depending on the specific rhinovirus serotype and the assay conditions.
Experimental Protocols
General Protocol for Assessing Protease Substrate Specificity using p-Nitroanilide (pNA) Substrates
This protocol provides a general framework for determining the activity of a protease on a pNA-based substrate and can be adapted to assess the cross-reactivity of this compound with various proteases.
Materials:
-
Protease of interest (e.g., HRV-3C, Trypsin, Chymotrypsin)
-
Substrate stock solution (e.g., 10 mM this compound in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.5 for HRV-3C; adjust for other proteases)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the reaction mixture: In each well of a 96-well microplate, add the assay buffer.
-
Add the protease: Add the desired concentration of the protease to the wells. Include a negative control with no enzyme.
-
Pre-incubate: Pre-incubate the plate at the optimal temperature for the protease (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction: Add the substrate stock solution to each well to a final concentration typically in the range of 10-200 µM.
-
Monitor absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in a microplate reader. Take readings at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).
-
Data analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of pNA release can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is approximately 10,000 M⁻¹cm⁻¹).
Visualizing Protease Specificity and Assay Workflow
To further clarify the concepts discussed, the following diagrams illustrate the HRV-3C protease processing pathway and a typical experimental workflow for assessing substrate cross-reactivity.
Caption: HRV-3C protease processing of the viral polyprotein.
Caption: Experimental workflow for protease cross-reactivity assay.
References
- 1. Quantitative Analysis of the Substrate Specificity of Human Rhinovirus 3C Protease and Exploration of Its Substrate Recognition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. shop.bachem.com [shop.bachem.com]
validation of a new protease inhibitor using Glu-Ala-Leu-Phe-Gln-pNA
This guide provides a comprehensive framework for the validation of a new protease inhibitor, using chymotrypsin as a model enzyme and comparing its performance against established inhibitors. The experimental protocols and data presentation formats are designed to offer a clear and objective assessment for researchers, scientists, and drug development professionals.
Comparative Analysis of Chymotrypsin Inhibitors
The potency of a novel inhibitor is best understood in the context of existing alternatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values for well-characterized chymotrypsin inhibitors. A new inhibitor ("NewInhibitorX") is included for comparative purposes.
| Inhibitor | Target Protease | Substrate | IC50 |
| NewInhibitorX | Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | User-determined value |
| Aprotinin | Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | ~80 nM |
| Chymostatin | Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | ~15 nM[1] |
| Soybean Trypsin-Chymotrypsin Inhibitor (SBTI) | Chymotrypsin | Casein | ~2.5 µg/mL[2] |
Experimental Protocols
A detailed and consistent methodology is crucial for reproducible and comparable results. The following is a standard protocol for determining the IC50 value of a new protease inhibitor against chymotrypsin using a chromogenic substrate.
Materials and Reagents
-
Chymotrypsin: Bovine pancreatic α-chymotrypsin
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2
-
Inhibitors: NewInhibitorX, Aprotinin, Chymostatin, Soybean Trypsin-Chymotrypsin Inhibitor
-
Solvent for Inhibitors: Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of chymotrypsin in 1 mM HCl.
-
Dissolve the Suc-Ala-Ala-Pro-Phe-pNA substrate in the assay buffer to a final concentration of 1 mM.
-
Prepare stock solutions of the new and alternative inhibitors in DMSO. Create a series of dilutions of each inhibitor in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add 20 µL of each inhibitor dilution to the appropriate wells.
-
Add 160 µL of the chymotrypsin solution to each well and incubate for 15 minutes at room temperature.
-
To initiate the reaction, add 20 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition [(V_0 - V_i) / V_0 * 100, where V_0 is the rate in the absence of inhibitor and V_i is the rate in the presence of inhibitor] against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Experimental Workflow
A clear visual representation of the experimental process can aid in understanding and implementation. The following diagram illustrates the workflow for the chymotrypsin inhibition assay.
Caption: Workflow for determining the IC50 of a protease inhibitor.
Signaling Pathway Context
Chymotrypsin is a serine protease involved in digestion. Its activity is regulated by endogenous inhibitors to prevent autodigestion of the pancreas. The mechanism of action of many synthetic inhibitors mimics this natural regulation by binding to the active site of the enzyme.
Caption: Activation and inhibition of chymotrypsin.
References
A Comparative Guide to Chromogenic Substrates for Chymotrypsin-Like Activity: Glu-Ala-Leu-Phe-Gln-pNA vs. Suc-AAPF-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two chromogenic substrates, Glu-Ala-Leu-Phe-Gln-pNA and Suc-AAPF-pNA, for the colorimetric measurement of chymotrypsin-like enzymatic activity. This document is intended to assist researchers in selecting the appropriate substrate for their specific experimental needs by providing available performance data, detailed experimental protocols, and a theoretical assessment of substrate specificity.
Introduction
Chymotrypsin and chymotrypsin-like proteases are a class of serine proteases that play crucial roles in digestion and various pathological processes. The quantification of their activity is essential in basic research and drug development. Chromogenic substrates, which release a colored product upon enzymatic cleavage, provide a simple and high-throughput method for this purpose. The most common chromogenic leaving group is p-nitroaniline (pNA), which is released from the peptide chain and can be detected spectrophotometrically at 405 nm.
The choice of substrate is critical for assay sensitivity and specificity. An ideal substrate should exhibit high affinity (low Km) and a high turnover rate (kcat) for the target enzyme, while showing minimal cross-reactivity with other proteases. This guide evaluates this compound and Suc-AAPF-pNA based on these parameters.
Substrate Overview and Performance Data
Suc-AAPF-pNA (Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) is a well-established and widely used chromogenic substrate for determining the activity of chymotrypsin and other proteases such as cathepsin G and subtilisin.[1][2] Its chemical structure and known kinetic parameters with chymotrypsin are summarized below.
This compound is a peptide p-nitroanilide substrate. However, a comprehensive literature search reveals that this substrate is primarily documented and utilized for the assay of viral proteases, specifically Chiba virus 3C-like protease (CVP) and human rhinovirus 3C protease.[3][4] There is a lack of published data on its use and kinetic parameters for measuring chymotrypsin or chymotrypsin-like activity from mammalian sources.
Quantitative Data Summary
The following table summarizes the available kinetic data for the two substrates with chymotrypsin.
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Suc-AAPF-pNA | Anchovy Viscera | 89 | 10 | 1.12 x 105 | [5] |
| Suc-AAPF-pNA | Bovine Pancreas | 60 | N/A | N/A | [1][6] |
| This compound | Not Available | Not Available | Not Available | Not Available | - |
N/A: Not Available in the cited literature.
Theoretical Assessment of Substrate Specificity
Chymotrypsin exhibits a strong preference for cleaving peptide bonds C-terminal to large hydrophobic amino acid residues, particularly Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), which fit into the enzyme's S1 specificity pocket.[2][7][8]
-
Suc-AAPF-pNA : The presence of Phenylalanine at the P1 position (the residue preceding the cleavage site) makes it a suitable substrate for chymotrypsin. The succinyl group at the N-terminus enhances solubility.
-
This compound : This peptide also contains a Phenylalanine at the P1 position, suggesting it could theoretically be cleaved by chymotrypsin. However, the amino acid at the P1' position (the residue immediately following the cleavage site), which is Glutamine (Gln) in this case, can also influence the rate of hydrolysis. While chymotrypsin can tolerate a variety of residues at the P1' position, the efficiency of cleavage can be affected.[9] Without experimental data, its performance as a chymotrypsin substrate remains speculative. Given its established use for viral proteases, it may exhibit higher specificity for those enzymes.
Experimental Protocols
The following is a general protocol for a chymotrypsin activity assay using a p-nitroanilide chromogenic substrate, which is directly applicable to Suc-AAPF-pNA.
Principle
The chymotrypsin-like enzyme catalyzes the hydrolysis of the p-nitroanilide substrate, releasing p-nitroaniline (pNA). The rate of pNA release is directly proportional to the enzyme activity and can be monitored by measuring the increase in absorbance at 405 nm.
Materials
-
Chymotrypsin enzyme solution (e.g., from bovine pancreas)
-
Suc-AAPF-pNA substrate
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well microplate or cuvettes
Substrate Stock Solution Preparation
-
Prepare a stock solution of Suc-AAPF-pNA by dissolving it in DMSO to a concentration of 10-20 mM.
-
Store the stock solution at -20°C.
Assay Procedure
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 0.1-1 mM).
-
Add a defined volume of the substrate working solution to each well of the microplate.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the enzyme solution to each well.
-
Immediately measure the absorbance at 405 nm kinetically over a period of 5-10 minutes, taking readings every 30-60 seconds.
-
The rate of the reaction (V0) is determined from the linear portion of the absorbance versus time plot.
Data Analysis
The chymotrypsin activity can be calculated using the Beer-Lambert law:
Activity (mol/min) = (ΔA405/min) * V / (ε * l)
Where:
-
ΔA405/min is the initial rate of absorbance change.
-
V is the total reaction volume.
-
ε is the molar extinction coefficient of p-nitroaniline (8,800 M-1cm-1 at pH 7.5).[10]
-
l is the path length of the cuvette or the light path in the microplate well.
Visualizations
Enzymatic Reaction of Chromogenic Substrates
Caption: General enzymatic reaction of a chymotrypsin-like protease with a p-nitroanilide (pNA) substrate.
Experimental Workflow for Chymotrypsin Activity Assay
Caption: A typical experimental workflow for measuring chymotrypsin activity using a chromogenic substrate.
Conclusion and Recommendations
Based on the available scientific literature, Suc-AAPF-pNA is a well-characterized and reliable substrate for measuring chymotrypsin-like activity. Its kinetic parameters have been determined for chymotrypsin from multiple sources, and it is widely cited in research.
In contrast, This compound is primarily established as a substrate for certain viral proteases. While its sequence contains a Phenylalanine residue at the P1 position, making it a theoretical candidate for chymotrypsin cleavage, there is currently no published experimental data to support its use for this purpose. Researchers should exercise caution and would need to perform initial kinetic characterization to validate its suitability for their specific chymotrypsin-like enzyme of interest.
Recommendation: For routine and reliable measurement of chymotrypsin-like activity, Suc-AAPF-pNA is the recommended substrate due to the wealth of available data and its established use in the field. If exploring novel substrate specificities or if there is a specific interest in the peptide sequence of this compound, researchers should be prepared to conduct thorough validation experiments to determine its kinetic parameters with their enzyme of interest.
References
- 1. Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suc-Glu-Ala-Leu-Phe-Gln-pNA | SAP-3693-PI | Biosynth [biosynth.com]
- 5. Detection of trypsin- and chymotrypsin-like proteases using p-nitroanilide substrates after sodium dodecyl sulphate polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The differential specificity of chymotrypsin A and B is determined by amino acid 226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 8. Chymotrypsin [sigmaaldrich.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. Reddit - The heart of the internet [reddit.com]
Comparative Analysis of Norovirus 3C Protease Substrate Specificity
A detailed examination of the specificity constant (kcat/Km) for synthetic p-nitroanilide peptide substrates reveals key determinants of norovirus 3C protease activity. This guide provides a comparative analysis of kinetic data, offering insights for researchers and drug development professionals engaged in the study of viral proteases.
The substrate specificity of viral proteases is a critical factor in their biological function and a primary consideration in the design of antiviral therapeutics. The 3C and 3C-like proteases of picornaviruses and caliciviruses, respectively, are well-established targets for drug development due to their essential role in processing the viral polyprotein. Understanding the kinetic parameters that govern substrate recognition and cleavage is paramount for the development of potent and specific inhibitors.
Quantitative Comparison of Substrate Specificity
The catalytic efficiency of SV3CP was evaluated against a panel of acetylated p-nitroanilide-terminated peptides of varying lengths. The results, summarized in the table below, demonstrate a clear preference for longer peptide substrates, with Ac-EFQLQ-pNA exhibiting the highest specificity constant.
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Ac-QLQ-pNA | No cleavage | - | - |
| Ac-FQLQ-pNA | 0.02 | 800 | 25 |
| Ac-EFQLQ-pNA | 0.12 | 400 | 300 |
| Ac-DEFQLQ-pNA | 0.15 | 600 | 250 |
Table 1: Kinetic parameters of Southampton norovirus 3C protease with various p-nitroanilide-labeled peptide substrates. Data indicates that the tetrapeptide Ac-FQLQ-pNA and the pentapeptide Ac-EFQLQ-pNA are recognized and cleaved by the protease, with the latter being the more efficient substrate.[1]
Experimental Protocol for Determining Kinetic Parameters
The determination of the specificity constant (kcat/Km) for the synthetic peptide substrates involves monitoring the enzymatic cleavage of the p-nitroanilide (pNA) group, which results in an increase in absorbance at 405 nm.
Materials:
-
Purified Southampton norovirus 3C protease (SV3CP)
-
Synthetic peptide substrates (Ac-QLQ-pNA, Ac-FQLQ-pNA, Ac-EFQLQ-pNA, Ac-DEFQLQ-pNA) dissolved in DMSO
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Enzyme Preparation: The purified SV3CP is diluted to the desired final concentration in the assay buffer.
-
Substrate Preparation: A series of substrate dilutions are prepared in the assay buffer from the DMSO stock.
-
Kinetic Assay:
-
The enzymatic reaction is initiated by adding the enzyme to the substrate solution in a cuvette.
-
The final reaction volume is typically 100-200 µL.
-
The increase in absorbance at 405 nm is monitored continuously for a set period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
The initial velocity (V₀) of the reaction is determined from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 9920 M⁻¹cm⁻¹).
-
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are determined by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
-
The turnover number (kcat) is calculated from the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
The specificity constant is then calculated as the ratio kcat/Km.[1]
-
Visualizing the Enzymatic Reaction Workflow
The following diagram illustrates the fundamental steps of the enzymatic reaction, from substrate binding to product release.
Caption: Enzymatic cleavage of a pNA-labeled peptide by SV3CP.
Conclusion
The comparative analysis of the specificity constants for different peptide substrates with Southampton norovirus 3C protease highlights the importance of peptide length and specific amino acid residues in substrate recognition and catalytic efficiency. The pentapeptide Ac-EFQLQ-pNA emerged as the most efficient substrate among those tested, providing a valuable tool for in vitro characterization of this class of viral proteases. The detailed experimental protocol and the workflow visualization offer a clear framework for researchers aiming to investigate the kinetics of norovirus proteases and to screen for potential inhibitors. These findings underscore the utility of synthetic peptide substrates in dissecting the molecular determinants of enzyme specificity and in facilitating the development of targeted antiviral therapies.
References
Validating Protease Activity: A Guide to Confirmation with Secondary Substrates
In protease research and drug development, confirming enzymatic activity and specificity is a critical step. While a primary assay can indicate the presence of a protease, a secondary assay using a different substrate is essential for robust validation. This guide compares the use of a primary, often non-specific, protein substrate with a secondary, specific synthetic substrate for confirming protease activity, providing experimental protocols and data to support the comparison.
The Importance of a Secondary Substrate Assay
A primary protease assay, often utilizing a general protein substrate like casein, is a valuable initial screening tool to detect proteolytic activity.[1] However, these assays can lack specificity. The use of a secondary, and often more specific, synthetic substrate is crucial for several reasons:
-
Confirmation of Activity: A positive result with a different substrate provides stronger evidence of the target protease's activity.
-
Assessment of Specificity: Comparing the cleavage efficiency of a general substrate with a specific one can provide insights into the protease's substrate preferences.[2][3]
-
Elimination of False Positives: Secondary assays can help rule out non-specific protein degradation or artifacts from the primary assay.[4]
Experimental Workflow for Confirmation of Protease Activity
The overall workflow for confirming protease activity involves an initial screening assay followed by a confirmatory assay with a secondary substrate. This process ensures the reliability of the initial findings.
Figure 1. Workflow for confirming protease activity using primary and secondary substrate assays.
Experimental Protocols
Here, we detail the protocols for a primary assay using casein and a secondary assay using a fluorogenic peptide substrate.
Primary Assay: Casein-Based Colorimetric Method
This method relies on the protease digesting casein, a milk protein. The resulting smaller peptides, including the amino acid tyrosine, are then quantified.[1]
Materials:
-
Protease sample
-
0.65% (w/v) Casein solution in 50 mM Potassium Phosphate Buffer (pH 7.5)
-
50 mM Potassium Phosphate Buffer (pH 7.5)
-
110 mM Trichloroacetic Acid (TCA)
-
Folin & Ciocalteu's Phenol Reagent
-
Tyrosine standard solution
-
Spectrophotometer
Procedure:
-
Equilibrate the 0.65% casein solution to 37°C.
-
Add a defined volume of the protease sample to the casein solution. For a blank, add the same volume of buffer.
-
Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding TCA. This will precipitate the undigested casein.
-
Centrifuge the mixture to pellet the precipitated casein.
-
Transfer the supernatant, containing the soluble peptides, to a new tube.
-
Add Folin & Ciocalteu's reagent to the supernatant. This reagent reacts with tyrosine and other amino acids to produce a blue color.[1]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 660 nm).[5]
-
Determine the amount of tyrosine released by comparing the absorbance to a standard curve generated with known concentrations of tyrosine.[1]
Secondary Assay: Fluorogenic Peptide Substrate Method
This assay utilizes a synthetic peptide substrate that is linked to a fluorescent molecule and a quencher. When the protease cleaves the peptide, the fluorophore is released from the quencher, resulting in an increase in fluorescence.[6]
Materials:
-
Protease sample
-
Specific fluorogenic peptide substrate (e.g., Ac-DEVD-AMC for caspases)
-
Assay buffer (specific to the protease)
-
Fluorometric microplate reader
Procedure:
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
Add the protease sample to the wells of a microplate.
-
Add the substrate solution to initiate the reaction.
-
Immediately place the microplate in a fluorometric reader.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 380 nm excitation and 460 nm emission for AMC).[7]
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
Data Presentation and Comparison
The quantitative data from both assays can be summarized to compare the protease's activity on the two substrates.
| Parameter | Primary Assay (Casein) | Secondary Assay (Fluorogenic Peptide) |
| Specific Activity | µmol tyrosine released/min/mg protein | Relative Fluorescence Units (RFU)/min/mg protein |
| Michaelis-Menten Constant (Km) | Can be determined but may be less precise due to the heterogeneous nature of the substrate. | Readily determined, indicating the substrate concentration at which the reaction rate is half of Vmax. |
| Catalytic Efficiency (kcat/Km) | Can be estimated. | More accurately calculated, providing a measure of the enzyme's substrate specificity. |
Comparison of Methodologies
The choice of assay depends on the specific research question, available equipment, and the nature of the protease being studied.
| Feature | Primary Assay (Casein) | Secondary Assay (Fluorogenic Peptide) |
| Substrate Specificity | Low, as casein has multiple potential cleavage sites for various proteases.[1] | High, as the peptide sequence is designed for a specific protease.[2] |
| Sensitivity | Moderate. | High, due to the sensitivity of fluorescence detection.[6] |
| Throughput | Lower, as it often involves multiple steps including precipitation and centrifugation.[5] | High, as it is a homogenous assay that can be performed in a microplate format.[6] |
| Cost | Generally lower cost for the substrate. | Can be more expensive due to the synthesis of specific peptides. |
| Information Provided | General proteolytic activity. | Specific activity, kinetic parameters, and substrate specificity. |
Alternative Confirmation Methods
Besides using a secondary substrate, other methods can be employed to confirm protease activity and determine specificity:
-
Mass Spectrometry: This powerful technique can be used to identify the exact cleavage sites within a protein substrate, providing detailed information about the protease's specificity.[8]
-
Protease Inhibitor Profiling: Using a panel of specific protease inhibitors can help to identify the class of protease present in a sample. A reduction in substrate cleavage in the presence of a specific inhibitor confirms the activity of that type of protease.[8]
By employing a secondary substrate assay in conjunction with a primary screen, researchers can confidently confirm protease activity, gain insights into substrate specificity, and obtain more reliable and reproducible data for their drug discovery and research efforts.
References
- 1. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structural and kinetic determinants of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-step functional screen on multiple proteinaceous substrates reveals temperature-robust proteases with a broad-substrate range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Methods for Alkaline Protease Determination and its Applications: A Comprehensive Review | Auctores [auctoresonline.org]
- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Methodological Considerations and Comparisons of Measurement Results for Extracellular Proteolytic Enzyme Activities in Seawater [frontiersin.org]
- 8. Four guidelines to identify bona fide protease–substrate pairs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Viral Protease Assays: Comparing Glu-Ala-Leu-Phe-Gln-pNA and Fluorogenic Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is critical for generating reliable and sensitive data. This guide provides a comprehensive comparison of the chromogenic substrate, Succinyl-Glu-Ala-Leu-Phe-Gln-pNA (Suc-EALFQ-pNA), with alternative fluorogenic methods for assaying Human Rhinovirus (HRV) 3C protease, a key target in antiviral drug discovery.
Human Rhinovirus, the primary cause of the common cold, relies on the 3C protease (3Cpro) for its replication. This cysteine protease is responsible for processing the viral polyprotein into mature, functional proteins. Its essential role makes it an attractive target for therapeutic inhibitors. The activity of HRV 3C protease is typically measured by its ability to cleave a specific peptide sequence, most commonly Leu-Glu-Val-Leu-Phe-Gln↓Gly-Pro (LEVLFQ↓GP), where the cleavage occurs after the glutamine (Gln) residue.
Synthetic substrates that mimic this recognition sequence are indispensable tools for characterizing the enzyme and for high-throughput screening of potential inhibitors.
Performance Comparison: Chromogenic vs. Fluorogenic Substrates
The most common method for assaying HRV 3C protease activity involves a synthetic peptide substrate linked to a reporter molecule. Here, we compare the widely used chromogenic substrate, where the recognition sequence is linked to p-nitroanilide (pNA), with a fluorogenic assay system.
Upon cleavage by HRV 3C protease, the pNA molecule is released, causing an increase in absorbance at 405 nm. This color change is easily measured with a standard plate reader. Fluorogenic assays, by contrast, often use an intramolecularly quenched peptide (FRET-based) or a protein substrate containing Green Fluorescent Protein (GFP). Cleavage separates a fluorophore from a quencher or alters the protein's structure, leading to a measurable increase in fluorescence, which is an inherently more sensitive detection method.
Quantitative Data Summary
The following table summarizes the kinetic performance of HRV 3C protease with a pNA-based chromogenic substrate and a representative protein-based fluorogenic substrate. A higher catalytic efficiency (kcat/KM) indicates a more efficient substrate, often translating to a more sensitive assay.
| Substrate Type | Substrate Sequence | Reporter | Km (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) | Reference |
| Chromogenic | Glu-Ala-Leu-Phe-Gln-pNA | p-Nitroanilide | 98.2 | 0.0042 | 424 | [1] |
| Fluorogenic | MBP-Leu-Glu-Val-Leu-Phe-Gln↓Gly-His₆-GFP | GFP | N/A | N/A | 4730 | [2] |
Note: The fluorogenic substrate is a fusion protein, and its kinetics were determined by quantifying the cleaved protein product rather than by direct measurement of Michaelis-Menten constants.
Signaling and Experimental Workflows
To understand the application of these substrates, it is essential to visualize both the biological context of the enzyme and the practical workflow of the assay.
Biological Pathway: HRV Polyprotein Processing
HRV 3C protease plays a central role in the viral life cycle by cleaving the translated polyprotein into individual structural and non-structural proteins required for viral replication and assembly.
Caption: Role of HRV 3C protease in cleaving the viral polyprotein.
Experimental Workflow: Inhibitor Screening Assay
A typical workflow for screening potential inhibitors of HRV 3C protease involves measuring the reduction in substrate cleavage in the presence of test compounds.
Caption: Standard workflow for an HRV 3C protease inhibitor assay.
Experimental Protocols
Below are detailed methodologies for performing an HRV 3C protease activity assay using a chromogenic substrate. This protocol can be adapted for high-throughput screening of inhibitors.
Protocol: Chromogenic HRV 3C Protease Activity Assay
This protocol is based on commercially available kits and published methods.
1. Reagent Preparation:
-
HRV 3C Protease Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM DTT. Equilibrate to room temperature before use.
-
HRV 3C Protease: Recombinant HRV 3C protease, stored at -80°C in aliquots. Dilute to the desired final concentration in Assay Buffer just before use.
-
Chromogenic Substrate (Suc-EALFQ-pNA): Prepare a stock solution (e.g., 10 mM) in DMSO. The final assay concentration typically ranges from 100-250 µM.
-
Positive Control: A known HRV 3C protease inhibitor (if performing an inhibition assay).
-
Test Compounds: Dissolve test inhibitors in DMSO.
2. Assay Procedure (96-well plate format):
-
Prepare Controls and Samples:
-
Enzyme Control (100% activity): To a well, add 50 µL of Assay Buffer and a volume of DMSO equivalent to that of the test compound.
-
Inhibitor/Test Compound: To a well, add 50 µL of Assay Buffer containing the test compound at the desired final concentration.
-
Reagent Blank: Add 100 µL of Assay Buffer to a well (no enzyme).
-
-
Add Enzyme: Add 50 µL of diluted HRV 3C protease solution to the Enzyme Control and Test Compound wells. Mix gently by pipetting. The total volume is now 100 µL.
-
Pre-incubation: Incubate the plate at room temperature (or 30°C) for 15 minutes to allow any inhibitors to bind to the enzyme.
-
Initiate Reaction: Add 5 µL of the chromogenic substrate stock solution to all wells (including the Reagent Blank). Mix well.
-
Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes at room temperature.
3. Data Analysis:
-
Subtract the absorbance of the Reagent Blank from all other readings.
-
Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
For inhibitor screening, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Enzyme Control)] * 100
Conclusion
The chromogenic substrate Glu-Ala-Leu-Phe-Gln-pNA provides a simple, robust, and cost-effective method for measuring HRV 3C protease activity.[3] Its primary advantages are ease of use and compatibility with standard laboratory spectrophotometers. However, for applications requiring higher sensitivity, such as detecting very low levels of enzyme activity or screening for weakly potent inhibitors, fluorogenic substrates are the superior choice. As demonstrated by kinetic data, fluorescent assays can offer an order of magnitude greater catalytic efficiency, enabling more sensitive detection. The choice of substrate should therefore be guided by the specific requirements of the experiment, balancing the need for sensitivity with considerations of cost and convenience.
References
The Clear Advantage: A Comparative Guide to pNA Substrates in Viral Protease Research
For researchers, scientists, and drug development professionals at the forefront of virology, the selection of appropriate assay substrates is a critical determinant of experimental success. This guide provides a comprehensive comparison of p-nitroanilide (pNA) substrates with alternative methods, primarily fluorescent substrates, for the characterization of viral proteases and high-throughput screening of potential inhibitors. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, we aim to equip researchers with the knowledge to make informed decisions for their specific research needs.
Unveiling Protease Activity: The Power of Chromogenic pNA Substrates
Viral proteases are essential enzymes for the replication of many viruses, including HIV, Hepatitis C Virus (HCV), and SARS-CoV-2, making them prime targets for antiviral drug development. To identify and characterize inhibitors of these proteases, robust and reliable assays are required. Chromogenic pNA substrates have long been a cornerstone in this field, offering a straightforward and cost-effective method to monitor enzyme activity.
The principle behind pNA-based assays is simple yet elegant. A short peptide sequence, mimicking the natural cleavage site of a specific viral protease, is chemically linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. However, upon cleavage of the peptide bond by the protease, p-nitroaniline is released. This liberated pNA has a distinct yellow color and strongly absorbs light at a wavelength of 405 nm. The rate of color change is directly proportional to the protease activity, allowing for continuous monitoring of the enzymatic reaction using a standard spectrophotometer or plate reader.[1]
Performance Showdown: pNA vs. Fluorescent Substrates
While pNA substrates offer significant advantages in terms of cost and simplicity, fluorescent substrates have gained popularity due to their potential for higher sensitivity. Fluorescent substrates typically employ a fluorophore and a quencher linked by a protease-specific peptide. Cleavage of the peptide separates the fluorophore from the quencher, resulting in an increase in fluorescence.
To provide a clear comparison, the following table summarizes key kinetic parameters for both pNA and fluorescent substrates with various viral proteases.
| Viral Protease | Substrate Type | Substrate Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| SARS-CoV-2 Mpro | Fluorescent (FRET) | Dabcyl-KTSAVLQ-SGFRKME-Edans | 17 | 1.9 | 111,765 | [2] |
| SARS-CoV-2 Mpro | Fluorogenic (AMC) | Ac-Val-Lys-Leu-Gln-ACC | 1200 | - | - | [3] |
| SARS-CoV Mpro | Fluorogenic (FRET) | Dabcyl-TSAVLQSGFRK-Edans | 17 | 1.9 | 111,765 | [2] |
| HIV-1 Protease | Peptide | KIVKCF↓NCGK | 1.15 mM | 12.2 min⁻¹ | 10.6 mM⁻¹min⁻¹ | [4] |
| HCV NS3/4A Protease | Peptide | P6-P4' | - | - | NS5A-NS5B > NS4A-NS4B >> NS4B-NS5A | [5] |
Note: Direct comparison of kcat/Km values can be challenging due to variations in experimental conditions, substrate sequences, and reporting units across different studies. The data presented here is for illustrative purposes.
Key Advantages of pNA Substrates:
-
Cost-Effectiveness: pNA substrates and the required instrumentation (spectrophotometer) are generally more affordable than their fluorescent counterparts and dedicated fluorescence plate readers.
-
Simplicity and Accessibility: The colorimetric readout is straightforward to measure and does not require specialized equipment beyond a standard lab spectrophotometer.[1]
-
High-Throughput Screening (HTS) Compatibility: The assay is easily adaptable to a microplate format, making it suitable for screening large libraries of potential inhibitors.
-
Continuous Monitoring: The assay allows for real-time measurement of enzyme kinetics.[1]
-
Reduced Interference: Colorimetric assays can be less susceptible to interference from fluorescent compounds that may be present in screening libraries.
Limitations of pNA Substrates:
-
Lower Sensitivity: Compared to fluorescent assays, pNA-based assays generally have lower sensitivity, which may be a limitation when working with low enzyme concentrations or inhibitors with very high potency.
-
Potential for Substrate Solubility Issues: Some peptide-pNA conjugates may have limited solubility in aqueous buffers.
-
Inner Filter Effect: At high substrate or product concentrations, the absorbance of light by the substrate or pNA can interfere with the accurate measurement of the reaction rate.
Experimental Corner: Protocols for Viral Protease Assays
General Protocol for a Viral Protease Assay using a pNA Substrate
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each enzyme-substrate pair.
Materials:
-
Purified viral protease
-
pNA-linked peptide substrate specific for the protease
-
Assay buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3)[3]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the pNA substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.
-
Add the desired volume of assay buffer to the wells of the 96-well plate.
-
Add the viral protease to the wells to initiate the reaction. The final enzyme concentration should be optimized to give a linear rate of product formation over the desired time course.
-
Immediately place the plate in the microplate reader and begin monitoring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) at a constant temperature (e.g., 37°C).[3]
-
To determine the initial reaction velocity, plot the absorbance at 405 nm against time and determine the slope of the linear portion of the curve.
-
The concentration of the released p-nitroaniline can be calculated using its molar extinction coefficient (ε = 10,660 M⁻¹cm⁻¹ at 405 nm).
General Protocol for a Viral Protease Assay using a Fluorescent Substrate (FRET)
Materials:
-
Purified viral protease
-
FRET-based peptide substrate
-
Assay buffer
-
96-well black microplate (to minimize light scatter)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the FRET substrate in a suitable solvent and dilute it to the desired final concentration in the assay buffer.
-
Add the assay buffer and substrate to the wells of the black microplate.
-
Initiate the reaction by adding the viral protease to the wells.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorophore at regular intervals.[3]
-
The initial reaction velocity is determined from the linear portion of the fluorescence versus time plot.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the enzymatic reaction.
Conclusion: Making the Right Choice
The selection of a substrate for viral protease research depends on the specific experimental goals, available resources, and the required level of sensitivity. For routine enzyme characterization, inhibitor screening where cost is a major consideration, and in high-throughput settings, p-nitroanilide substrates offer a robust, reliable, and economical solution. Their simplicity and compatibility with standard laboratory equipment make them an accessible and valuable tool for a wide range of researchers.
While fluorescent substrates may be the preferred choice for applications demanding the highest sensitivity, the clear advantages of pNA substrates in terms of cost, ease of use, and reduced interference ensure their continued and prominent role in the vital field of antiviral drug discovery. By understanding the strengths and limitations of each method, researchers can confidently select the optimal tool to accelerate their progress in combating viral diseases.
References
- 1. Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of SARS main protease and inhibitor assay using a fluorogenic substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of purified hepatitis C virus protease NS3 on peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protease Activity Assays: Evaluating Colorimetric Methods Using Glu-Ala-Leu-Phe-Gln-pNA and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of viral proteases, particularly those recognizing the Gln-pNA cleavage site, this guide offers a comprehensive comparison of assay methodologies. We delve into the limitations of the traditional colorimetric assay utilizing the substrate Glu-Ala-Leu-Phe-Gln-pNA and present a detailed evaluation of superior alternatives, supported by experimental data and protocols.
The chromogenic substrate, this compound, is a well-established tool for assaying the activity of proteases like the Human Rhinovirus (HRV) 3C protease and the Chiba virus 3C-like protease (CVP). The principle of this assay is straightforward: enzymatic cleavage of the peptide bond between Glutamine (Gln) and para-nitroanilide (pNA) liberates the yellow chromophore pNA, which can be quantified spectrophotometrically. Despite its simplicity and cost-effectiveness, this colorimetric method possesses inherent limitations that can impact the accuracy and sensitivity of experimental outcomes.
Unveiling the Limitations of Colorimetric Assays with this compound
While simple and accessible, the use of this compound in colorimetric assays is hampered by several key drawbacks:
-
Lower Sensitivity: Compared to fluorescence-based methods, colorimetric assays using pNA substrates generally exhibit lower sensitivity. This can be a significant obstacle when working with low concentrations of purified enzymes or when detecting protease activity in complex biological samples where the enzyme may be present in minute quantities.
-
Interference from Sample Components: The absorbance measurement of pNA at around 405 nm can be susceptible to interference from colored or turbid components within the sample. This can lead to artificially high background signals and reduce the accuracy of the assay.
-
Substrate Specificity Concerns: While the peptide sequence Glu-Ala-Leu-Phe-Gln is designed to be specific for certain viral proteases, there is a potential for cross-reactivity with other proteases present in the sample that may recognize similar sequences. This lack of absolute specificity can lead to an overestimation of the target protease's activity.
-
Limited Dynamic Range: Colorimetric assays often have a narrower dynamic range compared to other techniques. This can necessitate multiple sample dilutions to ensure the signal falls within the linear range of detection, adding complexity to the experimental workflow.
-
Indirect Measurement of Natural Substrate Cleavage: Small synthetic peptide substrates like this compound may not fully recapitulate the steric and conformational properties of the large natural polyprotein substrates of viral proteases. Consequently, the kinetics of cleavage of these small substrates may not accurately reflect the enzyme's activity on its native targets.
A Brighter Alternative: Fluorescence Resonance Energy Transfer (FRET) Assays
A leading alternative that overcomes many of the limitations of pNA-based assays is the Fluorescence Resonance Energy Transfer (FRET) assay. FRET-based assays for protease activity typically employ a peptide substrate flanked by a donor and a quencher fluorophore. In the intact substrate, the close proximity of the quencher dampens the fluorescence emission of the donor. Upon cleavage by the protease, the donor and quencher are separated, leading to a measurable increase in fluorescence.
dot
Caption: Workflow of a FRET-based protease assay.
Performance Comparison: Colorimetric vs. FRET Assays
The following table summarizes the key performance differences between colorimetric assays using this compound and FRET-based assays for viral protease activity.
| Feature | Colorimetric Assay (this compound) | FRET Assay |
| Principle | Absorbance of cleaved pNA chromophore | Increased fluorescence upon substrate cleavage |
| Sensitivity | Lower (typically µM range) | Higher (can reach pM to nM range) |
| Dynamic Range | Narrower | Wider |
| Throughput | Moderate | High |
| Interference | Susceptible to colored/turbid compounds | Less susceptible to colored compounds |
| Cost | Lower | Higher (reagents and instrumentation) |
| Z'-factor * | Generally lower | Generally higher (indicative of a more robust assay) |
*The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Other Alternatives on the Horizon
Beyond FRET, other techniques offer powerful, albeit often more complex, alternatives for studying protease activity:
-
Mass Spectrometry (MS)-based Assays: These methods directly detect the cleavage products of a peptide or protein substrate, offering high specificity and the ability to analyze cleavage of more complex, native-like substrates. However, they typically have lower throughput and require specialized instrumentation.
-
Fluorescence Polarization (FP) Assays: FP assays measure the change in the polarization of fluorescent light emitted from a labeled substrate upon cleavage. Cleavage results in smaller, faster-tumbling fragments and a decrease in fluorescence polarization. FP assays are homogeneous and well-suited for high-throughput screening.
-
Label-Free Methods: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can monitor enzyme-substrate interactions and kinetics without the need for labels. These methods provide detailed thermodynamic and kinetic information but are generally lower in throughput.
Experimental Protocols
Key Experiment 1: Colorimetric Assay for HRV 3C Protease Activity using this compound
Objective: To determine the activity of HRV 3C protease by measuring the rate of pNA release from the chromogenic substrate.
Materials:
-
Purified HRV 3C Protease
-
This compound substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the Assay Buffer.
-
Prepare serial dilutions of the HRV 3C protease in Assay Buffer.
-
Add 50 µL of the protease dilutions to the wells of the 96-well plate.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The concentration of pNA released can be calculated using the Beer-Lambert law and the molar extinction coefficient of pNA.
-
Plot the reaction velocity against the enzyme concentration to determine the relationship between enzyme concentration and activity.
dot
Caption: Workflow for a colorimetric protease assay.
Key Experiment 2: FRET-based Assay for Viral Protease Activity
Objective: To determine the activity of a viral protease using a FRET-based substrate.
Materials:
-
Purified viral protease
-
FRET peptide substrate (with donor and quencher fluorophores)
-
Assay Buffer (optimized for the specific protease)
-
96-well or 384-well black microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO) and dilute to the final concentration in Assay Buffer. Protect from light.
-
Prepare serial dilutions of the viral protease in Assay Buffer.
-
Add the protease dilutions to the wells of the black microplate.
-
Initiate the reaction by adding the FRET substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity at the donor's emission wavelength at regular intervals.
-
Calculate the initial reaction velocity from the linear increase in fluorescence over time.
-
Plot the reaction velocity against the enzyme concentration to determine the enzyme's activity.
Conclusion
While colorimetric assays using the substrate this compound offer a simple and cost-effective method for detecting viral protease activity, their limitations in sensitivity, specificity, and dynamic range are significant considerations for researchers. For applications requiring higher sensitivity, greater accuracy, and suitability for high-throughput screening, FRET-based assays represent a demonstrably superior alternative. The choice of assay should be guided by the specific experimental requirements, including the nature of the sample, the expected enzyme concentration, and the desired level of quantitative accuracy. As drug discovery efforts increasingly rely on robust and sensitive screening platforms, the adoption of advanced techniques like FRET is crucial for the efficient identification and characterization of novel viral protease inhibitors.
Safety Operating Guide
Safe Disposal of Glu-Ala-Leu-Phe-Gln-pNA: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for the chromogenic substrate Glu-Ala-Leu-Phe-Gln-pNA, with a focus on managing the risks associated with its p-nitroaniline (pNA) component.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with care. The toxicological properties of the peptide itself may not be fully characterized[1]. Therefore, treating it as a potentially hazardous substance is a prudent measure. The primary hazard is associated with the p-nitroaniline moiety, which is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure[2].
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[3][4]. Wear appropriate personal protective equipment (PPE) to prevent skin and eye contact[3][4][5][6]. In case of a spill, do not panic. Evacuate personnel from the immediate area and follow established laboratory spill cleanup procedures. For solid spills, dampen the material with 60-70% ethanol before carefully transferring it to a suitable container for disposal[7].
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment when handling this compound is provided in the table below.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles[4][6] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile)[3][4] | To prevent skin contact with the substance. Gloves should be inspected before use and disposed of properly after handling[4]. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or with a fume hood[3][4][6] | To minimize inhalation of fine dust particles. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. Given the hazardous nature of p-nitroaniline, this compound should not be disposed of in the regular trash or down the drain[3][4].
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials, in a designated and clearly labeled hazardous waste container[4][5].
-
The container should be made of a material compatible with the chemical and have a secure lid to prevent leakage or spillage[4].
-
-
Waste Segregation:
-
Do not mix this waste with other chemical waste streams unless specifically permitted by your institution's hazardous waste management plan.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and indicate the presence of "p-nitroaniline." Include the appropriate hazard pictograms (e.g., toxic).
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[3][4][5]. They are equipped to handle and dispose of hazardous materials in an environmentally responsible manner, which may involve incineration in a chemical incinerator with an afterburner and scrubber[4].
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for any chemical you are working with. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.
References
Essential Safety and Logistical Information for Handling Glu-Ala-Leu-Phe-Gln-pNA
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling the chromogenic substrate Glu-Ala-Leu-Phe-Gln-pNA. While the peptide conjugate itself is not classified as a hazardous substance, it contains p-Nitroaniline (pNA), which can be released during experimental procedures and is acutely toxic.[1] Adherence to the following procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
The primary hazard associated with this compound is the potential exposure to p-Nitroaniline (pNA), a component of the molecule.[1] p-Nitroaniline is a bright yellow solid that is classified as an acutely toxic compound.[1]
Routes of Exposure for p-Nitroaniline:
-
Inhalation: Inhaling dust from the powdered form can be toxic.[2]
-
Skin/Eye Contact: Direct contact can cause irritation.[3] p-Nitroaniline can be absorbed through the skin.
-
Ingestion: Swallowing the compound can be harmful.[3]
Potential Health Effects of p-Nitroaniline Exposure:
-
Short-term: May cause eye irritation, headache, paleness, and methemoglobinemia (which reduces the blood's ability to carry oxygen).[1][3]
-
Long-term: May lead to liver damage and has mutagenic properties.[1][3]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required for handling this compound.[4] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, preparing stock solutions) | Safety goggles with side shields | Double nitrile gloves are recommended.[1] Change gloves immediately upon contact.[1] | Lab coat, long pants, and closed-toe shoes.[1] | Work in a certified chemical fume hood.[1] If a fume hood is not available, a fit-tested N95 respirator or higher is required.[5] |
| Handling Dilute Solutions | Safety glasses with side shields | Nitrile gloves.[6] | Lab coat, long pants, and closed-toe shoes. | Generally not required if working with small volumes in a well-ventilated area. |
| Spill Cleanup | Safety goggles | Chemical-resistant gloves (e.g., nitrile). | Lab coat or chemical-resistant apron. | For large spills or in poorly ventilated areas, a respirator may be necessary.[2][7] |
Operational Plan: Handling and Storage
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to prevent inhalation of dust.[1][2]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3][7]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Contaminated work clothing should be laundered separately from other clothing.[2][3]
Storage:
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
The recommended storage condition for the powder is -20°C for one year or -80°C for two years.[8]
-
Store away from incompatible materials and foodstuff containers.[2]
Disposal Plan
All waste containing this compound or p-Nitroaniline must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[2][9]
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste (e.g., contaminated gloves, weigh paper, pipette tips) in a designated, lined, and sealed hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container. Do not discharge into the sewer or waterways.[2][7]
-
The EPA waste number for p-Nitroaniline is P077.[2]
Emergency Procedures
Spill Response:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
If the spill involves the solid, dampen the material with water to prevent dusting before sweeping it up.[2]
-
Use an absorbent material for liquid spills.
-
Collect all contaminated materials into a sealed container for hazardous waste disposal.[2]
-
Clean the spill area with soap and water.[10]
-
-
Major Spill:
First Aid:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] Remove contaminated clothing.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[7] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[7] Do not induce vomiting.[7] Seek immediate medical attention.
Caption: PPE selection workflow for handling this compound.
References
- 1. amherst.edu [amherst.edu]
- 2. westliberty.edu [westliberty.edu]
- 3. nj.gov [nj.gov]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 7. chemos.de [chemos.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. P-NITROANILINE, [SOLID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
